Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHBIABCHFSRAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680899 | |
| Record name | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774608-88-7 | |
| Record name | Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: Synthesis of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate: A Guide to Starting Materials and Core Synthetic Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth exploration of the synthetic pathways leading to Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate. This molecule is a crucial heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. This document moves beyond simple protocols to explain the underlying chemical logic, ensuring that researchers can not only replicate but also adapt these methods for their specific needs.
The primary and most industrially relevant approach to synthesizing the target molecule involves a two-stage process: first, the construction of the core triazole ring to form a hydroxy-intermediate, followed by a robust chlorination step. We will dissect this primary pathway and explore viable alternative routes, focusing on the selection of starting materials and the rationale behind reaction conditions.
Primary Synthetic Pathway: Two-Stage Synthesis via Hydroxy Intermediate
The most common and scalable route proceeds through the synthesis of Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate, which is subsequently chlorinated. This strategy is efficient as it builds the heterocyclic core first from simple, acyclic precursors.
Stage 1: Synthesis of Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate
The formation of the 1,2,4-triazole ring can be achieved through several methods. The most authoritative approach involves the cyclocondensation of acylhydrazides with a suitable C2 synthon.
Method A: Cyclocondensation of Acylhydrazides with Ethyl 2-ethoxy-2-iminoacetate
This method provides a versatile entry to various 5-substituted 1,2,4-triazole-3-carboxylates.[1] For the synthesis of the unsubstituted 5-hydroxy variant, a simple acylhydrazide is used.
-
Causality Behind Experimental Choices: The reaction begins with the nucleophilic attack of the hydrazide on the iminoacetate, which is activated by its hydrochloride salt form. The subsequent thermal cyclization in a high-boiling solvent like diphenyl ether (Ph₂O) is an intramolecular condensation that expels ethanol and water to form the stable aromatic triazole ring. The use of a base is critical in the first step to deprotonate the hydrazide, enhancing its nucleophilicity.
Experimental Protocol: Synthesis of Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate [1]
-
Intermediate Formation: In a reaction vessel, a suitable acylhydrazide (1.0 eq) is dissolved in ethanol. To this solution, ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.1 eq) and a base such as triethylamine (NEt₃) (1.2 eq) are added. The mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to yield the crude ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate.
-
Cyclization: The crude intermediate is added to diphenyl ether. The mixture is heated to reflux for a short period (e.g., 1 minute) to induce thermal cyclization.
-
Workup and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed thoroughly with hexane, and can be recrystallized from a suitable solvent like toluene to afford the pure Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate.
Stage 2: Chlorination of Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate
The conversion of the 5-hydroxy group (which exists in tautomeric equilibrium with the 5-oxo form) to the 5-chloro group is the final, critical step. This transformation is typically achieved using a potent chlorinating agent.
-
Expertise & Trustworthiness: This step requires stringent control over reaction conditions. The choice of chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is crucial. POCl₃ is often preferred for its efficacy in converting cyclic amides (lactams) and their vinylogous counterparts (like our triazolone) to the corresponding chlorides. The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the chlorinating agent and the product. The addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃) (5-10 eq) in a flask equipped with a reflux condenser and a gas outlet to a scrubbing system.
-
Reaction Execution: A catalytic amount of N,N-dimethylaniline (0.1 eq) is added. The mixture is heated to reflux (approx. 105-110 °C) and maintained at this temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup and Isolation: The reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This step must be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas. The resulting aqueous solution is neutralized with a base (e.g., solid sodium bicarbonate or aqueous NaOH) to precipitate the crude product.
-
Purification: The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a solvent system like ethanol/water or by column chromatography.
Visualization of the Primary Synthetic Pathway
The following diagram illustrates the two-stage synthesis from a generic acylhydrazide.
Caption: Primary two-stage synthesis of the target compound.
Alternative Synthetic Approaches
While the primary pathway is robust, alternative strategies starting from different materials are available and may be advantageous in specific contexts.
Alternative Route: Japp-Klingemann Reaction Followed by Cyclization
This route involves the synthesis of a key intermediate, an ethyl 2-chloro-2-hydrazonoacetate, which can then be cyclized to form a triazole ring. This is particularly relevant for synthesizing N-substituted triazoles.
-
Diazotization: An aromatic amine (e.g., p-anisidine) is treated with sodium nitrite and hydrochloric acid at low temperatures (-10 to -5 °C) to form a diazonium salt.[2][3]
-
Japp-Klingemann Reaction: The diazonium salt is then reacted with ethyl 2-chloroacetoacetate in the presence of a base like sodium acetate.[2][3] This coupling reaction forms an intermediate such as (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.
-
Cyclization: This chloro-hydrazono intermediate can then, in principle, be cyclized with a source of nitrogen (e.g., ammonia or a primary amine) to form the 1,2,4-triazole ring system.
This method offers a modular approach but involves the handling of potentially unstable diazonium salts. The advantage lies in the direct introduction of substituents on one of the triazole nitrogens.
Caption: Alternative synthesis via Japp-Klingemann reaction.
Data Summary: Comparison of Synthetic Routes
| Parameter | Primary Pathway (Two-Stage) | Alternative Pathway (Japp-Klingemann) |
| Key Starting Materials | Acylhydrazides, Ethyl 2-ethoxy-2-iminoacetate | Aromatic amines, Ethyl 2-chloroacetoacetate |
| Key Intermediates | Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate | Aryl diazonium salts, Ethyl 2-chloro-2-hydrazonoacetate |
| Key Transformations | Cyclocondensation, Aromatic Chlorination | Diazotization, Japp-Klingemann Coupling, Cyclization |
| Advantages | High yields, Scalable, Well-established | Modular, Allows for N-substitution |
| Challenges | Use of corrosive POCl₃, Anhydrous conditions | Handling of potentially unstable diazonium salts |
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process involving the initial formation of a 5-hydroxy triazole intermediate followed by chlorination with an agent like phosphorus oxychloride. This method is well-documented, scalable, and provides high yields. Alternative routes, such as those employing the Japp-Klingemann reaction, offer flexibility for creating N-substituted analogues but introduce challenges related to the stability of diazonium intermediates. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, scale of the reaction, and available starting materials. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors.
References
Exploratory reactions of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
An In-Depth Technical Guide to the Exploratory Reactions of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the 1,2,4-triazole ring system is a privileged scaffold, appearing in numerous clinically significant agents, including antifungal and anticancer drugs.[1][2][3][4] this compound emerges as a particularly valuable building block due to its trifunctional nature. It possesses three distinct, orthogonally reactive sites: a readily displaceable chloro group at the C5 position, a versatile ethyl ester at the C3 position, and an acidic N-H proton on the triazole ring. This unique combination allows for sequential and regioselective modifications, making it an ideal starting point for constructing diverse molecular libraries aimed at identifying novel therapeutic leads.
This guide provides a comprehensive exploration of the reactivity of this scaffold, moving beyond simple procedural lists to explain the underlying mechanistic principles and strategic considerations that guide experimental design. The protocols described herein are designed to be robust and self-validating, grounded in established chemical principles.
| Property | Value |
| Molecular Formula | C₅H₆ClN₃O₂[5][6] |
| Molecular Weight | 175.58 g/mol [6] |
| CAS Number | 774608-88-7[6] |
| Boiling Point | 337°C at 760 mmHg[6] |
| Density | 1.456 g/cm³[6] |
| Appearance | White powder solid (typical)[7] |
| Table 1: Physicochemical Properties of this compound. |
Part 1: Reactions at the C5-Chloro Position: Gateway to Molecular Diversity
The C5 position of the 1,2,4-triazole ring is electron-deficient, a consequence of the cumulative electron-withdrawing effects of the adjacent nitrogen atoms.[7] This inherent electronic property makes the attached chlorine atom an excellent leaving group, predisposing this site to two major classes of transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The primary mechanism for substitution at the C5-chloro position is the SNAr pathway. This process involves the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. The choice of base and solvent is critical and is often dictated by the pKa of the incoming nucleophile.
Caption: General workflow for SNAr at the C5 position.
1.1.1 Experimental Protocol: Synthesis of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate
This protocol details the displacement of the C5-chloro group with an amino group, a common transformation for introducing a key pharmacophore.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
Ethanol
-
Sealed reaction vessel (pressure tube)
-
Stir plate with heating
Procedure:
-
To a pressure tube, add this compound (1.0 eq).
-
Add ethanol to dissolve the starting material (approx. 5 mL per gram of starting material).
-
Add an excess of aqueous ammonia (10-20 eq).
-
Seal the vessel tightly. Caution: The reaction will generate pressure upon heating. Ensure the vessel is rated for the intended temperature and pressure.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction vessel to room temperature, then to 0°C in an ice bath before carefully opening.
-
Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.[8]
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions represent a powerful method for forming C-C, C-N, and C-O bonds, significantly expanding the accessible chemical space.[9] The chloro-triazole is a competent electrophilic partner in many of these transformations. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is particularly noteworthy for its operational simplicity and broad functional group tolerance.[10]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
1.2.1 Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the synthesis of Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100°C under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-16 hours), cool the mixture to room temperature.
-
Dilute the reaction with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue via column chromatography on silica gel to afford the pure product.
Part 2: Transformations of the C3-Ethyl Carboxylate Group
The ethyl ester at the C3 position is a versatile handle for introducing further diversity, primarily through hydrolysis to the carboxylic acid, which can then be coupled to form amides, or through direct conversion to amides or reduction to an alcohol.
Saponification to the Carboxylic Acid
Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental step, creating an intermediate that is primed for amide bond formation.[11]
2.1.1 Experimental Protocol: Synthesis of 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid
Materials:
-
This compound
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Solvent (e.g., Tetrahydrofuran (THF)/Water mixture)
-
Hydrochloric Acid (HCl), 1N solution
-
Stir plate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add an aqueous solution of LiOH (1.5-2.0 eq) to the mixture.
-
Stir vigorously at room temperature. Monitor the reaction by TLC until the starting ester is no longer visible (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1N HCl.
-
A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3x).
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. If extracted, dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield the product.
Amide Bond Formation
Amide bonds are a cornerstone of pharmaceuticals. Converting the ester or the derived carboxylic acid into an amide is a critical value-adding reaction. While direct aminolysis of the ester is possible, it often requires harsh conditions like microwave heating.[12] A more general and milder approach involves a two-step sequence: saponification followed by a standard coupling reaction.
Caption: Two-step workflow for amide synthesis.
2.2.1 Experimental Protocol: Two-Step Amide Synthesis
Materials:
-
5-Chloro-1H-1,2,4-triazole-3-carboxylic acid (from protocol 2.1.1)
-
Desired amine (1.1 eq)
-
Coupling reagent (e.g., HATU, EDC/HOBt)
-
Organic base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert atmosphere setup
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the coupling reagent (1.1-1.2 eq) and the organic base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete as monitored by LC-MS (typically 2-12 hours).
-
Perform an aqueous workup: Dilute with an organic solvent (e.g., ethyl acetate), wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Future Outlook
This compound is a demonstrably powerful and versatile scaffold. The distinct reactivity of its three functional sites enables a logical and systematic approach to the synthesis of complex, highly functionalized molecules. The exploratory reactions detailed in this guide—nucleophilic substitution, cross-coupling, hydrolysis, and amidation—form the fundamental toolbox for any researcher working with this building block.
Future investigations could focus on expanding the scope of cross-coupling partners, exploring late-stage derivatization of the triazole N-H, and applying these synthetic strategies to the creation of targeted libraries for high-throughput screening in drug development programs. The continued exploration of this scaffold's chemistry is certain to yield novel compounds with significant biological and material applications.
References
- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 4. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C5H6ClN3O2 | CID 52987580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Physical and chemical properties of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
An In-Depth Technical Guide to Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
Introduction
This compound is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. The 1,2,4-triazole core is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in numerous FDA-approved drugs.[1][2][3] This prevalence is due to the triazole ring's unique electronic properties, metabolic stability, and its capacity for hydrogen bonding, which facilitates strong interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, spectral characteristics, synthesis, and chemical reactivity, thereby offering a foundational understanding for researchers aiming to leverage this versatile building block in their work.
Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are critical for its application in experimental settings, dictating everything from appropriate solvents to reaction conditions. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 774608-88-7 | [4][5] |
| Molecular Formula | C₅H₆ClN₃O₂ | [4][6] |
| Molecular Weight | 175.58 g/mol | [4] |
| Appearance | White to off-white solid/powder | [7] (Typical for related compounds) |
| Boiling Point | 337°C at 760 mmHg | [4] |
| Density | 1.456 g/cm³ | [4] |
| Refractive Index | 1.545 | [4] |
| Solubility | Soluble in polar organic solvents like ethanol, DMSO, and DMF. Highly soluble in water.[2] | [2] |
| pKa | The N-H proton is acidic, with a pKa generally around 10 for 1,2,4-triazoles. | [2] |
Structural Elucidation & Spectral Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Understanding its expected spectral signature is crucial for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple and diagnostic. Key signals would include a quartet around 4.50 ppm corresponding to the methylene protons (-OCH₂) of the ethyl group, a triplet around 1.45 ppm for the methyl protons (-CH₃), and a broad singlet at a lower field (often >10 ppm) for the acidic N-H proton of the triazole ring.[8] The specific chemical shifts can vary based on the solvent used.
-
¹³C NMR: The carbon spectrum would show distinct signals for each carbon environment: the ester carbonyl (C=O) typically appears around 160 ppm, the two distinct aromatic carbons of the triazole ring would resonate between 140-150 ppm, the methylene carbon (-OCH₂) near 62 ppm, and the methyl carbon (-CH₃) around 14 ppm.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Characteristic absorption bands would include:
-
A broad peak around 3100-3300 cm⁻¹ for the N-H stretch.
-
A strong, sharp peak around 1720-1740 cm⁻¹ for the C=O stretch of the ester.
-
Several peaks in the 1400-1600 cm⁻¹ region corresponding to C=N and C-N stretching vibrations within the triazole ring.[3][11]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) at m/z 175.58.[4] Common fragmentation pathways could involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl carboxylate moiety.[3]
Caption: Workflow for Spectroscopic Characterization.
Synthesis and Chemical Reactivity
The utility of this compound in drug development stems from its straightforward synthesis and the versatile reactivity of its functional groups.
Synthetic Approach
While multiple routes to substituted 1,2,4-triazoles exist, a common and effective method involves the cyclocondensation of acylhydrazides.[8] A plausible synthesis for this specific molecule would start from an appropriate precursor, followed by cyclization and chlorination steps.
Generalized Experimental Protocol:
-
Formation of Acylamidrazone: A carboxylic acid hydrazide is reacted with an imidate, such as ethyl carbethoxyformimidate, in a suitable solvent like ethanol. This condensation reaction is typically performed at room temperature.[8]
-
Cyclization: The resulting acylamidrazone intermediate is then cyclized to form the triazole ring. This is often achieved by heating the reaction mixture, sometimes in a high-boiling point solvent like diphenyl ether, to drive the intramolecular dehydration.[8]
-
Chlorination: If the synthesis starts from a precursor with a hydroxyl or amino group at the 5-position, a subsequent chlorination step using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would be necessary to install the chloro substituent.
Caption: Plausible Synthetic Pathway.
Chemical Reactivity
The molecule possesses three key reactive sites, making it an exceptionally versatile scaffold for building molecular diversity.
-
5-Chloro Group: The chlorine atom is a good leaving group, making the C5 position susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of a wide array of nucleophiles (amines, thiols, alcohols, etc.) to generate diverse libraries of 5-substituted triazoles. This is the most powerful feature for derivatization.
-
3-Ester Group: The ethyl ester is a classic functional group that can undergo hydrolysis to the corresponding carboxylic acid, which can then be coupled to form amides or other esters. It can also be directly converted to amides via aminolysis.
-
1-NH Group: The triazole N-H proton is acidic and can be deprotonated with a base.[2] The resulting anion is a potent nucleophile that can be readily alkylated or acylated at the N1 position, providing another axis for structural modification.[2]
Caption: Functional Group Reactivity Map.
Applications in Drug Discovery
The structural features of this compound make it an ideal starting point for drug discovery campaigns. The triazole core acts as a rigid scaffold that correctly orients substituents for interaction with protein binding sites. The dual functionality of the chloro and ester groups allows for the systematic and independent modification of two different positions on the molecule. This "two-handle" approach is highly valuable for structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to optimize its biological activity and properties.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]
Conclusion
This compound is more than just a chemical compound; it is a versatile tool for innovation in the pharmaceutical sciences. Its well-defined physicochemical properties, predictable spectral characteristics, and highly tractable reactivity make it an invaluable building block. For researchers and drug development professionals, a thorough understanding of these core attributes is the first step toward unlocking its potential in the synthesis of novel therapeutic agents.
References
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 3. ijsr.net [ijsr.net]
- 4. echemi.com [echemi.com]
- 5. 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID ETHYL ESTER | 774608-88-7 [chemicalbook.com]
- 6. This compound | C5H6ClN3O2 | CID 52987580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. ijbr.com.pk [ijbr.com.pk]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (CAS Number: 774608-88-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate, with the CAS number 774608-88-7, is a heterocyclic compound that belongs to the triazole family. Triazoles are a significant class of nitrogen-containing heterocycles that are integral to the development of pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2][3] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this specific triazole derivative, alongside information for its procurement.
Chemical Identity and Physicochemical Properties
This compound is characterized by a five-membered triazole ring substituted with a chlorine atom, an ethyl carboxylate group, and a hydrogen atom. These functional groups are pivotal to its chemical reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 774608-88-7 | [4][5] |
| Molecular Formula | C5H6ClN3O2 | [4] |
| Molecular Weight | 175.58 g/mol | [4] |
| Density | 1.456 g/cm³ | [4] |
| Boiling Point | 337°C at 760 mmHg | [4] |
| Flash Point | 157.6°C | [4] |
| Refractive Index | 1.545 | [4] |
| InChI Key | WBHBIABCHFSRAJ-UHFFFAOYSA-N | [4] |
| Synonyms | 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID ETHYL ESTER, 1H-1,2,4-Triazole-3-carboxylic acid, 5-chloro-, ethyl ester | [4] |
While specific experimental data on the biological activity and mechanism of action for this compound are not extensively documented in publicly available literature, the broader family of 1,2,4-triazole derivatives is renowned for a wide spectrum of pharmacological activities. These include antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The biological effects of triazoles are often attributed to their ability to interact with metalloenzymes, leveraging the nitrogen atoms of the triazole ring to coordinate with metal ions in the active sites of these enzymes.
Synthesis and Reactivity
The synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates can be achieved through the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[6] This approach is a key method for creating the core triazole structure, which can then be further modified.
Caption: General synthesis pathway for 5-substituted ethyl 1,2,4-triazole-3-carboxylates.
The chloro- and ethyl carboxylate- moieties on the triazole ring of the title compound offer versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules for drug discovery and agrochemical research.
Potential Applications in Research and Development
Given the established biological activities of the triazole scaffold, this compound serves as a key building block for the synthesis of novel bioactive compounds.[6] Researchers can utilize this compound as a starting material to explore new chemical space in the quest for more effective and safer therapeutic agents and crop protection chemicals. Its utility as a research chemical is highlighted by its availability from various suppliers.[7]
Safety and Handling
-
Handling: Work in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Suppliers
This compound is available from a number of chemical suppliers catering to the research and development community. A selection of these suppliers is listed below.
Table 2: Selected Suppliers of this compound
| Supplier | Location | Website |
| HANGZHOU TIANYE CHEMICALS CO., LTD | China | --INVALID-LINK--[4] |
| Sapphire Bioscience | Australia | --INVALID-LINK--[7] |
| CymitQuimica | Spain | --INVALID-LINK-- |
| CHIRALEN | USA | --INVALID-LINK-- |
| Oakwood Chemical | USA | --INVALID-LINK-- |
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the fields of medicinal chemistry and agrochemical research. While direct biological data for this specific compound is limited, the well-established and diverse activities of the broader triazole class underscore its importance as a scaffold for the development of novel, biologically active molecules. Further research into the specific properties and applications of this compound is warranted to fully unlock its potential.
References
An In-Depth Technical Guide on the Tautomeric Forms of 1,2,4-Triazole and Their Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, largely due to its diverse biological activities which include antimicrobial, anti-inflammatory, and anticancer properties.[1] The functionality of molecules incorporating this heterocycle is critically dependent on their structural dynamics, particularly prototropic tautomerism. This guide provides a comprehensive examination of the tautomeric forms of 1,2,4-triazole, focusing on the core principles of their stability, the factors influencing tautomeric equilibrium, and the advanced methodologies employed for their characterization.
Introduction to Tautomerism in 1,2,4-Triazoles
1,2,4-triazole is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms.[2] Prototropic tautomerism in the 1,2,4-triazole ring involves the migration of a proton between the nitrogen atoms.[1][3] This dynamic equilibrium results in the existence of multiple isomers, primarily the 1H, 2H, and 4H tautomers, distinguished by the position of the hydrogen atom on the nitrogen atoms of the ring.[2] For the unsubstituted 1,2,4-triazole, two principal tautomeric forms are considered: 1H-1,2,4-triazole and 4H-1,2,4-triazole.[4][5] A third, generally less stable tautomer, 2H-1,2,4-triazole, is also a consideration, particularly in substituted derivatives.
The stability and prevalence of these tautomers are of paramount importance as they dictate the molecule's three-dimensional structure, hydrogen bonding capabilities, electronic distribution, and lipophilicity.[1] Consequently, understanding and predicting the dominant tautomeric form is a critical aspect of drug design and the development of new materials.
The Tautomeric Forms of 1,2,4-Triazole
The fundamental tautomeric equilibrium in the 1,2,4-triazole ring system is illustrated below. This process, known as annular tautomerism, involves the migration of a proton among the nitrogen atoms of the heterocyclic ring.[1]
Caption: Prototropic tautomerism in the 1,2,4-triazole ring.
In addition to annular tautomerism, substituted 1,2,4-triazoles can exhibit other forms of tautomerism. For instance, 1,2,4-triazol-5-one derivatives can undergo keto-enol tautomerism, while their sulfur analogs, 1,2,4-triazole-5-thiones, exist in a thione-thiol equilibrium.[1] Quantum chemical calculations have indicated that for 1,2,4-triazole-3-thione and its derivatives, the thione form is the more predominant and stable species in the gas phase.[1]
Relative Stability of 1,2,4-Triazole Tautomers
The relative stability of the 1,2,4-triazole tautomers is a subject of extensive experimental and computational investigation. The consensus from these studies is a clear hierarchy in their thermodynamic stability.
Unsubstituted 1,2,4-Triazole
For the parent 1,2,4-triazole, both experimental and computational studies consistently demonstrate that the 1H-tautomer is the most stable form .[1][2] Experimental evidence from microwave spectroscopy has confirmed the predominance of the unsymmetrical 1H-tautomer in the vapor phase.[3][6] Neutron diffraction studies have also identified the 1H-form in the crystalline state.[3]
Computational studies further reinforce these findings, with calculations showing the 1H-form to be more stable than the 4H-tautomer by more than 6 kcal/mol.[3] This enhanced stability of the 1H-tautomer is often attributed to reduced repulsion between the lone pairs of electrons on the adjacent nitrogen atoms compared to the 4H-tautomer.[3] The 2H-tautomer is generally considered the least stable of the three.
| Tautomer | Relative Energy (kcal/mol) | Method | Reference |
| 1H-1,2,4-triazole | 0.0 | Computational | [3] |
| 4H-1,2,4-triazole | > 6.0 | Computational | [3] |
| 2H-1,2,4-triazole | Higher than 4H | Computational |
Factors Influencing Tautomeric Stability
The delicate equilibrium between tautomeric forms can be significantly influenced by a variety of factors.[1]
-
Substituent Effects: The nature and position of substituents on the triazole ring play a crucial role in determining the predominant tautomer.[2][3] Electron-donating and electron-withdrawing groups can alter the electron density distribution within the ring, thereby stabilizing or destabilizing certain tautomeric forms.[2][7] For instance, in 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen atom tends to attach to the nitrogen atom (position 1 or 2) that is closer to the more electron-releasing substituent.[3][7] In the case of 3-amino-5-(het)aryl-1,2,4-triazoles, the molecules are found to exist in the 1H and 2H forms, with the 4H form not being observed in either the solid state or in solution.[3] The thermodynamic stability of the 2H form increases with the electron-withdrawing properties of the substituents.[3]
-
Solvent Effects: The polarity of the solvent can have a profound impact on the tautomeric equilibrium.[8] Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.[8][9] Computational studies have demonstrated that the relative stability of tautomers can even be reversed when transitioning from the gas phase to a polar solvent.[8]
-
Intramolecular Hydrogen Bonding: The possibility of forming intramolecular hydrogen bonds between the triazole ring and a substituent can also influence tautomer stability.[10][11] For example, in certain substituted triazoles, an intramolecular hydrogen bond can lock the molecule into a specific tautomeric conformation.[11]
Methodologies for Tautomer Characterization
A multi-faceted approach that combines spectroscopic techniques with computational modeling is typically necessary to unambiguously determine the predominant tautomeric form and to study the dynamics of the equilibrium.[1][2]
Experimental Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for investigating tautomeric equilibria in solution.[2][12] The chemical shifts of ¹H, ¹³C, and ¹⁵N are highly sensitive to the electronic environment of the nuclei, which differs between tautomers.[12] For example, the chemical shift of the N-H proton is particularly informative for distinguishing between different tautomers.[2] Two-dimensional NMR experiments, such as HMBC and HSQC, are invaluable for the structural assignment of the major tautomer.[2]
X-Ray Crystallography: Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[13][14] This technique yields a precise three-dimensional model of the molecule, revealing exact bond lengths and the positions of all atoms, including the tautomeric hydrogen.[13] This information is crucial for validating computational models and for understanding intermolecular interactions in the crystalline phase.[13]
Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy: IR spectroscopy is useful for identifying functional groups that are characteristic of different tautomers, such as C=S stretching in thione forms.[1][2] UV/Vis spectroscopy can distinguish between tautomers based on their different electronic transitions, with the absorption maxima (λmax) being indicative of the predominant form in solution.[2][3]
Computational Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers.[3][7] These methods allow for the calculation of thermodynamic parameters such as Gibbs free energy (ΔG) and electronic energy (ΔE) for each tautomer.[1]
Typical Computational Workflow:
Caption: Integrated workflow for the investigation of 1,2,4-triazole tautomerism.
Detailed Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
Objective: To determine the predominant tautomeric form of a substituted 1,2,4-triazole in solution.
Materials:
-
Substituted 1,2,4-triazole compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the 1,2,4-triazole derivative in a suitable volume of deuterated solvent (typically 0.6-0.7 mL) in an NMR tube.[12]
-
¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shift and integration of the N-H proton signal, as well as any substituent protons that may be affected by the tautomeric equilibrium.
-
¹³C NMR Spectroscopy: Obtain a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are indicative of the electronic distribution and can help to distinguish between tautomers.[12]
-
¹⁵N NMR Spectroscopy: If feasible, acquire a ¹⁵N NMR spectrum. The nitrogen chemical shifts are highly sensitive to the position of the proton and provide direct evidence of the tautomeric form.
-
2D NMR Spectroscopy (HMBC, HSQC): Perform Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments to establish correlations between protons and carbons (and nitrogens, if applicable). These correlations are crucial for unambiguous assignment of the signals to a specific tautomer.
-
Data Analysis:
-
Compare the observed chemical shifts with values reported for similar compounds or with those predicted from DFT calculations for each possible tautomer.[12]
-
Use the integration of distinct signals in the ¹H NMR spectrum to quantify the relative populations of the different tautomers in the equilibrium mixture.[12]
-
Conclusion
The tautomerism of 1,2,4-triazoles is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery and materials science. The 1H-tautomer is generally the most stable form for the unsubstituted ring, but this preference can be modulated by substituents, solvent effects, and intramolecular interactions. A thorough understanding of these phenomena, achieved through a synergistic combination of advanced spectroscopic and computational methods, is essential for the rational design of novel 1,2,4-triazole-based molecules with desired properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. dspace.ncl.res.in [dspace.ncl.res.in]
A Senior Application Scientist's Guide to Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate: A Versatile Heterocyclic Building Block
Introduction: The Strategic Value of a Trifunctional Heterocycle
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate stands out as a preeminent building block, particularly for researchers in medicinal chemistry and agrochemical development. Its value lies in the orthogonal reactivity of its three key functional groups: a reactive chloro-substituent, a modifiable ethyl ester, and the biologically significant 1,2,4-triazole core. The chlorine atom at the C5 position serves as an excellent leaving group for nucleophilic substitution and a handle for transition-metal-catalyzed cross-coupling reactions. The ethyl carboxylate at C3 provides a gateway for conversion into amides, acids, and other derivatives. The triazole ring itself is a well-established pharmacophore, known to impart favorable properties such as metabolic stability, hydrogen bonding capability, and potent biological activity.[1][2] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this powerful synthetic intermediate.
Core Synthesis: Constructing the Triazole Framework
The synthesis of substituted ethyl 1,2,4-triazole-3-carboxylates is typically achieved through a cyclocondensation strategy. A common and efficient method involves the reaction of acylhydrazides with an appropriate C2 synthon, such as ethyl 2-ethoxy-2-iminoacetate.[3][4] The subsequent thermal-induced intramolecular condensation of the resulting intermediate yields the desired triazole ring.[3] For the specific synthesis of the 5-chloro derivative, a plausible and established route begins with the cyclocondensation of oxalyl chloride mono-hydrazide with an imidate, followed by a chlorination step.
Experimental Protocol: Synthesis of Ethyl 1,2,4-Triazole-3-Carboxylates
A general, two-step procedure for analogous compounds is described below, which serves as a foundational method for accessing the core triazole structure.[4][5]
-
Formation of the Acylamidrazone Intermediate:
-
To a solution of ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.0 eq) in ethanol, add triethylamine (1.2 eq) at room temperature.
-
Add the desired acylhydrazide (1.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
The precipitated product, an ethyl 2-(2-acylhydrazono)-2-aminoacetate, is collected by filtration, washed with cold ethanol, and used in the next step without further purification.
-
-
Cyclization to the 1,2,4-Triazole:
-
Suspend the crude intermediate from the previous step in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to reflux (approx. 259 °C) for a short period (typically 1-5 minutes) to induce intramolecular cyclization and dehydration.
-
Allow the reaction mixture to cool to approximately 40°C.
-
The precipitated ethyl 5-substituted-1H-1,2,4-triazole-3-carboxylate is collected by filtration.
-
The crude product is washed thoroughly with hexane and recrystallized from a suitable solvent like toluene to afford the pure compound.
-
Note: For the title compound, subsequent chlorination of the 5-hydroxy tautomer would be required.
The Chemistry of a Privileged Scaffold: Reactions and Transformations
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and selective modifications.
Nucleophilic Aromatic Substitution (SNAr) at C5
The electron-withdrawing nature of the triazole ring and the adjacent ester group activates the C5 position, making the chloro substituent an excellent leaving group for nucleophilic aromatic substitution. This reaction is a cornerstone for introducing diverse functionalities.
-
Causality: The reaction proceeds via a Meisenheimer-like intermediate, where the attack of a nucleophile forms a resonance-stabilized anionic σ-complex. The subsequent loss of the chloride ion restores the aromaticity of the triazole ring. This pathway allows for the facile introduction of nitrogen, oxygen, and sulfur nucleophiles.[6][7]
References
Methodological & Application
Protocol for the Regioselective N-Alkylation of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
An Application Note for Drug Development Professionals
Abstract
N-substituted 1,2,4-triazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents. The strategic introduction of alkyl groups onto the triazole core is a critical synthetic step that profoundly influences a molecule's pharmacological profile, including its binding affinity, metabolic stability, and solubility.[1] However, the N-alkylation of asymmetrically substituted 1,2,4-triazoles is complicated by the presence of multiple nucleophilic nitrogen atoms, leading to challenges in regioselectivity.[2][3] This application note provides a comprehensive guide to the N-alkylation of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate, a versatile building block in drug discovery. We will dissect the mechanistic principles governing regioselectivity and present a detailed, field-proven protocol designed for reproducibility and scalability.
The Challenge of Regioselectivity in 1,2,4-Triazole Alkylation
The 1,2,4-triazole ring contains three nitrogen atoms, and in an unsubstituted state, it exists as a dynamic equilibrium of 1H and 4H tautomers.[4] For a substituted triazole like this compound, alkylation can potentially occur at the N1, N2, or N4 positions, yielding a mixture of constitutional isomers. Controlling the site of alkylation is paramount, as each regioisomer will possess a distinct biological and physicochemical profile.
The regiochemical outcome is not random; it is a predictable consequence of a delicate interplay between electronic effects, steric hindrance, and the specific reaction conditions employed.[3][5][6]
-
Electronic Effects: The electron-withdrawing nature of the chloro and ethyl carboxylate substituents decreases the electron density of the triazole ring, influencing the relative nucleophilicity of the nitrogen atoms. The N-H proton is acidic, with a pKa comparable to other 1,2,4-triazoles (around 10.26), facilitating deprotonation to form a triazolate anion.[4] The distribution of negative charge in this anion is key to determining the kinetic and thermodynamic products.
-
Steric Hindrance: Bulky substituents on the triazole ring or the use of a sterically demanding alkylating agent will favor reaction at the most accessible nitrogen atom.[3] In our target molecule, the C5 position is more sterically encumbered than the C3 position, which can influence the preference for N1 versus N2 alkylation.
-
Reaction Conditions: The choice of base, solvent, counter-ion, and temperature has the most dramatic impact on regioselectivity.[5][6] The solvent and base combination dictates the aggregation state and solvation of the triazolate anion, which in turn affects the availability of each nitrogen atom for nucleophilic attack.[3] For instance, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a non-polar solvent like THF has been reported to provide a consistent and high N1-selectivity for many 1,2,4-triazoles.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate for Advanced Synthesis
Introduction: The Strategic Value of a Functionalized Triazole Core
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, prized for its metabolic stability, unique electronic properties, and its capacity to engage in hydrogen bonding and dipole interactions with biological targets.[1][2] This heterocyclic scaffold is present in numerous FDA-approved drugs, demonstrating its value in developing effective therapeutic agents against a wide range of diseases, including fungal infections and cancer.[3][4][5]
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (CAS: 774608-88-7) is a particularly valuable building block for drug discovery and chemical biology.[6][7] Its structure is pre-functionalized with two key handles for chemical modification: an ethyl ester at the 3-position and, critically, a reactive chlorine atom at the 5-position. The electron-deficient nature of the 1,2,4-triazole ring makes this C5 position susceptible to nucleophilic substitution, providing a reliable and versatile route for introducing molecular diversity.[8]
While not a direct participant in the canonical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction—which forms a 1,2,3-triazole ring[9][10]—this reagent is expertly suited for "click-like" modular synthesis. By using the 5-chloro position as a robust attachment point, researchers can rapidly generate libraries of complex molecules, effectively "clicking" new functionalities onto the stable triazole core. This document provides detailed protocols for leveraging this reactivity, including a pathway to convert the molecule into a true CuAAC-compatible reagent.
| Compound Property | Value |
| CAS Number | 774608-88-7[11] |
| Molecular Formula | C₅H₆ClN₃O₂[12] |
| Molecular Weight | 175.58 g/mol [11] |
| Boiling Point | 337°C at 760 mmHg[11] |
| Density | 1.456 g/cm³[11] |
Core Application: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position
The primary application of this compound involves the displacement of the C5 chloride by a wide range of nucleophiles. This SNAr reaction is facilitated by the electron-withdrawing nitrogen atoms in the triazole ring, which stabilize the intermediate Meisenheimer complex. This approach allows for the covalent attachment of azides, thiols, amines, and other functional groups, serving as a powerful tool for lead optimization and the development of chemical probes.
Caption: General workflow for functionalizing the triazole core.
Protocol 1: General Procedure for SNAr with Thiol Nucleophiles
This protocol describes a representative procedure for displacing the 5-chloro group with a thiol, a common strategy for introducing linkers or pharmacophores.
Principle: The reaction proceeds via an addition-elimination mechanism. A non-nucleophilic base deprotonates the thiol to form a more potent thiolate nucleophile. The thiolate then attacks the electron-deficient C5 carbon of the triazole ring, leading to the displacement of the chloride leaving group. Polar aprotic solvents like DMF or DMSO are ideal as they effectively solvate the cation of the base without impeding the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Desired Thiol (e.g., benzyl mercaptan) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, and standard glassware
-
Thin Layer Chromatography (TLC) plate (silica gel)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Causality: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild, effective base for deprotonating the thiol without hydrolyzing the ester.
-
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration). Add the thiol (1.1 eq) to the mixture dropwise at room temperature.
-
Causality: Using a slight excess of the thiol ensures the complete consumption of the starting chloro-triazole.
-
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase) until the starting material spot is no longer visible.
-
Causality: Heating provides the necessary activation energy for the substitution reaction. Reaction times can vary from 2 to 12 hours depending on the reactivity of the thiol.
-
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Causality: The water quench dissolves the inorganic salts (K₂CO₃ and KCl byproduct). The desired product, being more organic, partitions into the ethyl acetate layer.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Causality: The water wash removes residual DMF, while the brine wash removes residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure Ethyl 5-(thioether)-1H-1,2,4-triazole-3-carboxylate.
| Parameter | Typical Conditions for SNAr | Rationale |
| Nucleophile (Nu-H) | Thiols, Azides (NaN₃), Amines, Alcohols | Choice of nucleophile determines the final functionality. |
| Base | K₂CO₃, Cs₂CO₃, NaH, Et₃N | Base choice depends on nucleophile pKa and reaction sensitivity. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are preferred to enhance nucleophilicity. |
| Temperature | 25 °C to 100 °C | Higher temperatures may be needed for less reactive nucleophiles. |
Advanced Application: Conversion to a Click-Ready Azide Reagent
To fully integrate this compound into the CuAAC click chemistry workflow, it must first be converted into an azide. This creates a highly valuable, bifunctional building block that contains both a handle for click chemistry (the azide) and another for further modification (the ester).
Caption: Pathway to a CuAAC-compatible building block.
Protocol 2: Synthesis and Use of Ethyl 5-azido-1H-1,2,4-triazole-3-carboxylate
Part A: Synthesis of the Azido-Triazole Intermediate
Principle: This is a specific application of the SNAr reaction detailed in Protocol 1, using sodium azide as the nucleophile. Sodium azide is an excellent nucleophile for this transformation.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard workup and purification reagents as listed in Protocol 1.
Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and avoid contact with acids and metals.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Reagent Addition: Add sodium azide (1.5 eq) to the solution in one portion.
-
Causality: A larger excess of sodium azide helps drive the reaction to completion.
-
-
Reaction and Monitoring: Stir the mixture at 50 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup and Purification: Follow the workup and purification steps (4-7) as described in Protocol 1. The product, Ethyl 5-azido-1H-1,2,4-triazole-3-carboxylate, is typically a stable solid that can be stored for future use.
Part B: CuAAC Click Reaction with the Azido-Triazole
Principle: The newly synthesized azido-triazole is now a substrate for the CuAAC reaction.[13] A copper(I) catalyst, generated in situ from the reduction of copper(II) sulfate by sodium ascorbate, catalyzes the cycloaddition between the azide and a terminal alkyne.[14] This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product.[10][15] A stabilizing ligand like THPTA is often used in aqueous media to protect the catalyst and improve efficiency.[13][14]
Materials:
-
Ethyl 5-azido-1H-1,2,4-triazole-3-carboxylate (1.0 eq)
-
A terminal alkyne (e.g., phenylacetylene) (1.0 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)
-
Sodium Ascorbate (0.10 eq, 10 mol%)
-
Solvent system (e.g., 1:1 t-BuOH:H₂O)
Step-by-Step Methodology:
-
Reaction Setup: In a vial, dissolve the terminal alkyne (1.0 eq) and the synthesized Ethyl 5-azido-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in the t-BuOH:H₂O solvent system.
-
Catalyst Addition: To the vial, add an aqueous solution of CuSO₄·5H₂O (5 mol%).
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (10 mol%). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Causality: Sodium ascorbate is the reducing agent that generates the catalytically active Cu(I) from the more stable Cu(II) salt. An excess is used to prevent re-oxidation by dissolved oxygen.[14]
-
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final triazole-linked conjugate.
Conclusion
This compound is a powerful and versatile building block. While its 1,2,4-triazole core distinguishes it from the 1,2,3-triazoles formed in classic CuAAC reactions, its true value lies in the strategic reactivity of the C5-chloro group. By employing robust nucleophilic substitution protocols, researchers can rapidly and efficiently introduce diverse functionalities. Furthermore, a straightforward conversion to its 5-azido analog transforms it into a high-value reagent for direct use in the premier click chemistry ligation, bridging the worlds of triazole chemistry and bioorthogonal conjugation.
References
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. This compound | 774608-88-7 [sigmaaldrich.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 9. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. echemi.com [echemi.com]
- 12. This compound | C5H6ClN3O2 | CID 52987580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Strategic Guide to Developing Novel Antifungal Agents from Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of new antifungal agents.[1] The 1,2,4-triazole scaffold is a cornerstone in antifungal therapy, forming the core of highly successful drugs like fluconazole and voriconazole.[2][3] These agents typically function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4][5] This guide provides a detailed strategic framework and actionable protocols for the development of novel antifungal drug candidates, using Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate as a versatile and reactive starting material.
Our approach is structured as a multi-stage drug discovery cascade, beginning with the synthesis of a diverse chemical library, followed by a rigorous screening funnel to identify promising lead compounds for further investigation.
Part 1: Rationale and Synthetic Strategy
This compound is an ideal starting scaffold for several reasons. It possesses three key reactive sites that can be selectively modified to generate vast chemical diversity:
-
C5-Chloro Group: Amenable to nucleophilic aromatic substitution, allowing the introduction of various amine, thiol, or alcohol-containing fragments. This position is crucial for modulating the compound's interaction with the target enzyme and its physicochemical properties.
-
C3-Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted into a wide range of amides. This site influences solubility, cell permeability, and potential interactions with biological targets.
-
N1-Proton: The acidic proton on the triazole ring can be removed to facilitate N-alkylation, introducing side chains that can mimic those of known antifungal agents and explore new binding pockets.
The overall strategy is to create a library of compounds by systematically modifying these positions and then to evaluate their biological activity to establish Structure-Activity Relationships (SAR).[6][7]
General Synthetic Protocol: Library Generation
This protocol outlines a general approach to derivatization. Specific reaction conditions (solvent, temperature, base) must be optimized for each unique substrate.
1.1. Synthesis of C5-Substituted Amine Derivatives (Nucleophilic Aromatic Substitution)
-
Objective: To replace the C5-chloro group with a diverse set of primary or secondary amines.
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile).
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Add the desired amine (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction at 80-120 °C and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
1.2. Synthesis of C3-Amide Derivatives
-
Objective: To convert the C3-ester into various amides. This is typically performed after substitution at the C5 position.
-
Procedure:
-
Hydrolyze the C3-ethyl ester of a C5-substituted triazole to the corresponding carboxylic acid using Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/water mixture.
-
Activate the resulting carboxylic acid using a peptide coupling agent such as HATU or EDC/HOBt in DMF.
-
Add the desired primary or secondary amine (1.2 equivalents) and a base like DIPEA (2 equivalents).
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up and purify the product as described in step 1.1.
-
Part 2: Antifungal Screening Cascade
Once a library of derivatives has been synthesized and characterized (e.g., via NMR and MS)[2][8], the next stage is to screen for antifungal activity. This is best approached as a tiered cascade to efficiently manage resources.
Workflow for Antifungal Screening
Caption: High-throughput screening cascade for antifungal drug discovery.
Protocol 2.1: Broth Microdilution for MIC Determination (CLSI M27/M60)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[9][10][11]
-
Objective: To quantify the potency of "hit" compounds by determining the lowest concentration that inhibits visible fungal growth.
-
Materials:
-
RPMI-1640 medium with L-glutamine, buffered to pH 7.0 with MOPS.
-
96-well U-bottom microtiter plates.
-
Fungal isolates (e.g., Candida albicans ATCC 90028).
-
Test compounds dissolved in DMSO.
-
Positive control drug (e.g., Fluconazole).
-
-
Procedure:
-
Inoculum Preparation: Culture the yeast strain on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Compound Dilution: Prepare a 2x working stock of each compound in RPMI medium. Perform serial two-fold dilutions in a separate 96-well plate to create a concentration gradient (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Plate Inoculation: Add 100 µL of the 2x compound dilutions to the corresponding wells of the test plate. Add 100 µL of the final fungal inoculum to each well.
-
Controls: Include a sterility control (medium only), a growth control (inoculum in medium, no drug), and a positive control drug (e.g., Fluconazole).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of the drug that causes a significant diminution of growth (e.g., ≥50% reduction) compared to the growth control.
-
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
Data from the antifungal screening must be systematically analyzed to guide the synthesis of more potent and selective compounds.[12]
Hypothetical SAR Data Analysis
| Compound ID | C5-Substituent | C3-Substituent | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| Parent | -Cl | -COOEt | >64 | >64 |
| A-1 | -NH(CH₂CH₂OH) | -COOEt | 32 | 64 |
| A-2 | -NH(4-F-phenyl) | -COOEt | 8 | 16 |
| B-1 | -NH(4-F-phenyl) | -COOH | 16 | 32 |
| B-2 | -NH(4-F-phenyl) | -CONH(CH₃) | 2 | 4 |
| B-3 | -NH(4-F-phenyl) | -CONH(benzyl) | 4 | 8 |
-
Analysis:
-
Replacing the C5-Cl with an amine improves activity (compare Parent vs. A-1, A-2).
-
Aromatic amines at C5 appear more effective than aliphatic ones (A-2 vs. A-1).
-
Converting the C3-ester to a small amide significantly boosts potency (A-2 vs. B-2), suggesting a key hydrogen bond interaction.
-
Larger groups on the amide may be detrimental (B-2 vs. B-3).
-
Part 4: Mechanism of Action and Safety Profiling
For lead compounds, it is crucial to confirm their mechanism of action (MoA) and assess their preliminary safety profile.
Protocol 4.1: Ergosterol Biosynthesis Inhibition Assay
-
Objective: To determine if lead compounds inhibit the ergosterol pathway, which is the known target of azole antifungals.[1][13]
-
Principle: Fungal cells treated with an ergosterol synthesis inhibitor will accumulate precursor sterols (like lanosterol) and show a depletion of ergosterol. This change can be quantified by gas chromatography-mass spectrometry (GC-MS).
-
Procedure:
-
Grow fungal cells to mid-log phase in a suitable broth medium.
-
Expose the cells to the test compound at its MIC and 4x MIC for several hours. Include a no-drug control and a positive control (e.g., Voriconazole).
-
Harvest the cells, wash, and perform a saponification of the cell pellet using alcoholic potassium hydroxide to extract non-saponifiable lipids (sterols).
-
Extract the sterols into n-heptane.
-
Derivatize the sterols to make them volatile (e.g., silylation) and analyze the profile by GC-MS.
-
Compare the sterol profile of treated cells to control cells. A significant reduction in the ergosterol peak and the appearance of precursor peaks confirms the MoA.
-
Ergosterol Biosynthesis Pathway
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. njccwei.com [njccwei.com]
- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. altmeyers.org [altmeyers.org]
Application Notes and Protocols for the Synthesis of Novel Antibacterial Compounds Based on the 1,2,4-Triazole Scaffold
Introduction: The Enduring Potential of the 1,2,4-Triazole Scaffold in an Era of Antibacterial Resistance
The relentless rise of antibiotic resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new antibacterial agents.[1][2][3] In the landscape of medicinal chemistry, heterocyclic compounds have historically been a fertile ground for the discovery of novel therapeutics, and among them, the 1,2,4-triazole nucleus stands out as a "privileged scaffold."[4][5] This five-membered aromatic ring, containing three nitrogen atoms, is a key structural motif in a wide array of clinically approved drugs, valued for its favorable physicochemical properties, metabolic stability, and its capacity for diverse molecular interactions.[4][6] Specifically, 1,2,4-triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens.[2][7][8][9]
The versatility of the 1,2,4-triazole ring allows for the strategic introduction of various substituents at different positions, enabling the fine-tuning of their biological activity.[5][6] This has led to the development of extensive libraries of 1,2,4-triazole-based compounds, including Schiff bases, Mannich bases, and hybrid molecules, with many exhibiting promising antibacterial profiles.[10][11][12][13][14][15] The exploration of this scaffold is driven by the need for new chemical entities that can circumvent existing resistance mechanisms.[8][16]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antibacterial evaluation of novel compounds based on the 1,2,4-triazole scaffold. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the exploration of this promising class of antibacterial agents.
I. Synthetic Strategies and Methodologies
The synthesis of 1,2,4-triazole derivatives is a well-established field with a variety of methodologies available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the triazole ring and the availability of starting materials. Here, we detail two common and effective strategies for the synthesis of bioactive 1,2,4-triazole derivatives: the synthesis of Schiff bases and Mannich bases.
A. General Synthetic Workflow
The overall process for generating and evaluating novel 1,2,4-triazole-based antibacterial candidates follows a logical progression from chemical synthesis to biological testing. This workflow is designed to be iterative, with the results of the biological evaluation informing the design of subsequent generations of compounds.
Caption: A generalized workflow for the synthesis and evaluation of novel 1,2,4-triazole antibacterial agents.
B. Protocol 1: Synthesis of 1,2,4-Triazole Schiff Bases
Schiff bases derived from 1,2,4-triazoles are a well-explored class of compounds with significant antibacterial activity.[13][14][15][16] The imine linkage in Schiff bases is often crucial for their biological effects. The following protocol outlines a general procedure for their synthesis.
Step-by-Step Methodology:
-
Synthesis of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core:
-
To a mixture of a substituted benzoic acid (10 mmol) and thiocarbohydrazide (10 mmol), heat the reaction mixture at a temperature sufficient to induce fusion, typically for 1-2 hours.[16]
-
Allow the mixture to cool to room temperature, then treat with an alkaline solution (e.g., 8% sodium hydroxide) and heat under reflux for 4-6 hours.
-
After cooling, filter the reaction mixture and acidify the filtrate with a concentrated acid (e.g., hydrochloric acid) to precipitate the 1,2,4-triazole-3-thiol derivative.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.
-
-
Formation of the Schiff Base:
-
Dissolve the synthesized 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (10 mmol) in a suitable solvent such as absolute ethanol.
-
Add a substituted aromatic aldehyde (10 mmol) to the solution.
-
Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid).[16]
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry. Recrystallize from an appropriate solvent to obtain the purified Schiff base.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The presence of the characteristic imine (-CH=N-) proton signal in the ¹H NMR spectrum is a key indicator of Schiff base formation.
-
C. Protocol 2: Synthesis of 1,2,4-Triazole Mannich Bases
Mannich bases, formed through the aminoalkylation of an acidic proton located on the 1,2,4-triazole ring, represent another important class of antibacterial agents.[10][11][12][17] The introduction of an aminomethyl group can enhance the solubility and bioavailability of the parent compound.
Step-by-Step Methodology:
-
Synthesis of the 4,5-disubstituted-1,2,4-triazole-3-thione core:
-
Follow a similar procedure as described in Protocol 1, Step 1, starting from the appropriate precursors to obtain the desired 4,5-disubstituted-1,2,4-triazole-3-thione.[17]
-
-
Formation of the Mannich Base:
-
To a solution of the 4,5-disubstituted-1,2,4-triazole-3-thione (10 mmol) in ethanol, add formaldehyde (37% aqueous solution, 15 mmol).
-
To this mixture, add a secondary amine (e.g., piperidine, morpholine, or a substituted piperazine) (10 mmol).[12]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
The Mannich base product often precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with water and then with cold ethanol, and dry.
-
Purify the product by recrystallization from a suitable solvent.
-
-
Characterization:
-
Characterize the synthesized Mannich bases using ¹H NMR, ¹³C NMR, and MS to confirm their structures. The appearance of new signals corresponding to the aminomethyl moiety is indicative of a successful reaction.
-
II. In Vitro Antibacterial Evaluation
The initial assessment of the antibacterial potential of newly synthesized compounds is performed using in vitro assays.[18][19] These assays provide crucial information on the spectrum of activity and potency of the compounds.
A. Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][20] The broth microdilution method is a widely used and standardized technique for determining MIC values.[12][21]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
B. Data Presentation: Example MIC Data
The results of the MIC testing should be presented in a clear and organized manner, typically in a tabular format, to allow for easy comparison of the activity of different compounds against a panel of bacterial strains.
| Compound | S. aureus (ATCC 25923) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| TZ-SB-01 | 8 | 4 | 16 | >64 |
| TZ-SB-02 | 4 | 2 | 8 | 32 |
| TZ-MB-01 | 16 | 8 | 32 | >64 |
| TZ-MB-02 | 8 | 4 | 16 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 0.5 |
TZ-SB: 1,2,4-Triazole Schiff Base; TZ-MB: 1,2,4-Triazole Mannich Base
III. Structure-Activity Relationship (SAR) Analysis
SAR studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity.[2][8][22] By systematically modifying the structure of a lead compound and evaluating the antibacterial activity of the resulting analogs, researchers can identify the key structural features required for potency and selectivity.
A. Key Considerations for SAR of 1,2,4-Triazole Derivatives
Based on existing literature, several structural features of 1,2,4-triazole derivatives have been shown to influence their antibacterial activity:
-
Substituents on the Phenyl Ring: The nature and position of substituents on any phenyl rings within the molecule can significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) can modulate the electronic properties and steric profile of the compound, affecting its interaction with the biological target.[2][4]
-
The N-4 Substituent of the Triazole Ring: For 4-substituted 1,2,4-triazoles, the group at the N-4 position can play a crucial role. Aromatic substituents are often favored over aliphatic ones.[2]
-
The C-5 Substituent of the Triazole Ring: The group attached to the C-5 position of the triazole can also have a profound effect on antibacterial potency.[23]
-
The Linker Group: In hybrid molecules, the nature of the linker connecting the triazole core to other pharmacophores is important.
B. The Iterative Process of SAR-Guided Drug Design
The process of lead optimization is cyclical, with each cycle building upon the knowledge gained from the previous one.
Caption: The iterative cycle of structure-activity relationship (SAR)-guided drug design.
IV. In Vivo Efficacy Evaluation
While in vitro assays are essential for initial screening, they do not fully replicate the complex environment of a living organism.[18] Therefore, promising candidates identified from in vitro studies must be evaluated in in vivo models of infection to assess their efficacy, pharmacokinetics, and toxicity.[18][24][25][26]
A. Common In Vivo Models for Antibacterial Testing
Murine models are the most commonly used for preclinical evaluation of antibacterial agents due to their well-characterized genetics and physiology.[25]
-
Murine Sepsis Model: This model simulates a systemic bloodstream infection and is used to evaluate a drug's ability to clear bacteria from the blood and prevent mortality.[25]
-
Murine Thigh Infection Model: This model creates a localized, deep-seated infection in the thigh muscle and is particularly useful for studying the pharmacodynamics of an antibiotic at the site of infection.[25]
B. Protocol 4: Murine Sepsis Model
This protocol provides a general framework for evaluating the efficacy of a novel 1,2,4-triazole derivative in a murine model of systemic infection. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use a suitable strain of mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Acclimatize the animals to the laboratory conditions for at least 3-5 days before the experiment.
-
-
Induction of Infection:
-
Prepare a bacterial suspension of the desired pathogen (e.g., a clinically relevant strain of S. aureus) in sterile saline or phosphate-buffered saline (PBS). The concentration should be predetermined to induce a sublethal or lethal infection, depending on the study endpoint.
-
Inject a defined volume of the bacterial suspension (e.g., 100 µL) into the mice via the intraperitoneal (IP) or intravenous (IV) route.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), administer the test compound to the mice via a clinically relevant route (e.g., oral gavage, IP, or IV injection).
-
Include a vehicle control group (receiving only the vehicle used to dissolve the compound) and a positive control group (receiving a standard-of-care antibiotic).
-
Administer the treatment at one or more dose levels.
-
-
Monitoring and Endpoints:
-
Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia) and survival over a period of 3-7 days.
-
Alternatively, for a bacterial burden endpoint, euthanize the mice at a specific time point (e.g., 24 hours post-infection), and collect blood and/or organs (e.g., spleen, liver).
-
Homogenize the organs, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/g of tissue or CFU/mL of blood).
-
-
Data Analysis:
-
For survival studies, plot Kaplan-Meier survival curves and compare the different treatment groups using a statistical test such as the log-rank test.
-
For bacterial burden studies, compare the CFU counts between the different treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
V. Conclusion and Future Directions
The 1,2,4-triazole scaffold remains a highly attractive starting point for the development of novel antibacterial agents.[4][7] The synthetic versatility of this heterocyclic system allows for the creation of large and diverse compound libraries, increasing the probability of identifying candidates with potent activity against drug-resistant pathogens. The protocols outlined in these application notes provide a robust framework for the synthesis and evaluation of such compounds.
Future efforts in this field should focus on the integration of computational methods, such as molecular docking and predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling, to rationalize SAR data and guide the design of more effective and safer drug candidates. The hybridization of the 1,2,4-triazole moiety with other antibacterial pharmacophores is also a promising strategy to develop agents with novel mechanisms of action or the ability to overcome existing resistance mechanisms.[8] Through a systematic and iterative approach, the full potential of the 1,2,4-triazole scaffold can be harnessed in the ongoing fight against bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bpasjournals.com [bpasjournals.com]
- 8. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antibacterial Evaluation of Mannich Bases Derived from 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Study of Antimicrobial Activities of Mannich Bases Incorporating 1,2,4-Triazole Nucleus | Amrit Research Journal [nepjol.info]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes – Oriental Journal of Chemistry [orientjchem.org]
- 14. Synthesis of Some New 1,2,4-triazole Schiff Bases and their Antib...: Ingenta Connect [ingentaconnect.com]
- 15. Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, antiproliferative and antimicrobial activity of new Mannich bases bearing 1,2,4-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ibtbioservices.com [ibtbioservices.com]
- 19. In vitro antimicrobial screening: Significance and symbolism [wisdomlib.org]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 22. researchgate.net [researchgate.net]
- 23. Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. vibiosphen.com [vibiosphen.com]
- 25. benchchem.com [benchchem.com]
- 26. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate in Medicinal Chemistry: A Guide for Researchers
Prepared by a Senior Application Scientist
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability, unique electronic properties, and capacity for hydrogen bonding. This heterocycle is a key pharmacophore in a multitude of clinically approved drugs, demonstrating a vast spectrum of biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties. Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate emerges as a particularly valuable and versatile building block for drug discovery, offering two reactive sites for molecular elaboration: the chloro-substituent at the C5 position, amenable to nucleophilic substitution, and the ethyl ester at the C3 position, which can be readily modified.
This comprehensive guide provides detailed application notes and protocols for the strategic use of this compound in the synthesis of novel bioactive compounds. The methodologies described herein are grounded in established chemical principles and supported by insights from the scientific literature, offering a robust framework for researchers in drug development.
Core Chemical Reactivity and Synthetic Strategy
The synthetic utility of this compound is centered on two primary transformations. The strategic sequencing of these reactions allows for the generation of diverse molecular libraries from a single, readily accessible starting material.
dot
Caption: Key synthetic pathways using the title compound.
Application in the Synthesis of Bioactive Scaffolds
Synthesis of 5-Amino-1H-1,2,4-triazole Derivatives as Potential Kinase Inhibitors
Scientific Rationale: The 1,2,4-triazole nucleus bearing an amino substitution at the C5 position is a common motif in kinase inhibitors. The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The subsequent modification of the ester group at C3 allows for the introduction of various functionalities to target specific regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
Experimental Protocol: Nucleophilic Aromatic Substitution with Anilines
This protocol details the reaction of this compound with a substituted aniline.
-
Step 1: Reagent Preparation
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the desired substituted aniline (1.1 eq).
-
Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane. The choice of solvent is critical to ensure all reactants are soluble at the reaction temperature.
-
-
Step 2: Reaction Execution
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to the mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Heat the reaction mixture to 100-120 °C. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient triazole ring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
-
Step 3: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water to remove residual DMF and salts.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure Ethyl 5-(arylamino)-1H-1,2,4-triazole-3-carboxylate.
-
dot
Caption: Workflow for the synthesis of 5-amino-1,2,4-triazole derivatives.
Conversion to 1,2,4-Triazole-3-carboxamides for Enhanced Biological Activity
Scientific Rationale: The conversion of the ethyl ester to a carboxamide is a common strategy in medicinal chemistry to introduce additional hydrogen bonding capabilities and to modulate the pharmacokinetic properties of a molecule. Amides are generally more stable to hydrolysis by esterases than their corresponding esters, leading to improved in vivo stability. This modification can significantly impact the biological activity of the resulting compound. A study on microwave-assisted synthesis has shown this conversion to be efficient under neutral conditions.
Experimental Protocol: Direct Amidation of the Ethyl Ester
This protocol describes the conversion of a 5-substituted-1H-1,2,4-triazole-3-carboxylate to its corresponding carboxamide.
-
Step 1: Reagent Preparation
-
In a microwave-safe reaction vial, combine the Ethyl 5-substituted-1H-1,2,4-triazole-3-carboxylate (1.0 eq) and the desired primary or secondary amine (2.0-3.0 eq).
-
Add a suitable solvent such as toluene or a polar aprotic solvent.
-
-
Step 2: Microwave-Assisted Reaction
-
Seal the reaction vial and place it in a microwave reactor.
-
Heat the mixture to 130-150 °C for 15-60 minutes. Microwave irradiation can significantly reduce reaction times compared to conventional heating.
-
-
Step 3: Work-up and Purification
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography on silica gel to afford the desired 5-substituted-1H-1,2,4-triazole-3-carboxamide.
-
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 12-24 hours | 15-60 minutes |
| Temperature | 100 °C | 130-150 °C |
| Yield | Moderate to Good | Good to Excellent |
Table 1. Comparison of conventional vs. microwave-assisted amidation.
Synthesis of 5-Thioether-1H-1,2,4-triazole Derivatives as Potential Antimicrobial Agents
Scientific Rationale: The introduction of a thioether linkage at the C5 position can lead to compounds with significant antimicrobial activity. The sulfur atom can participate in various non-covalent interactions with biological targets, and the lipophilicity of the substituent attached to the sulfur can be tuned to optimize cell permeability and target engagement.
Experimental Protocol: Nucleophilic Substitution with Thiols
-
Step 1: Reagent Preparation
-
To a solution of the desired thiol (1.1 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to generate the thiolate nucleophile in situ.
-
-
Step 2: Reaction Execution
-
Add this compound (1.0 eq) to the thiolate solution.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C to facilitate the substitution.
-
Monitor the reaction by TLC.
-
-
Step 3: Work-up and Purification
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure Ethyl 5-(alkyl/arylthio)-1H-1,2,4-triazole-3-carboxylate.
-
Conclusion
This compound is a high-potential starting material for the synthesis of diverse and medicinally relevant compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the 1,2,4-triazole core. The ability to selectively functionalize both the C5 and C3 positions allows for a modular approach to library synthesis, accelerating the discovery of new therapeutic agents.
Application Notes and Protocols: High-Throughput Screening of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate Derivatives
Introduction
High-throughput screening (HTS) has become an indispensable engine for modern drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[1][2] This technology leverages automation, miniaturization, and sophisticated data analysis to accelerate the identification of "hit" compounds, which serve as the starting points for lead optimization and the development of novel therapeutics.[1][3] The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[4][5] Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate and its analogs represent a promising, yet underexplored, chemical space for the discovery of new therapeutic agents.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns for derivatives of this compound. It offers detailed protocols, explains the rationale behind experimental choices, and outlines a robust framework for data analysis and hit validation, ensuring scientific integrity and reproducibility.
I. Assay Development and Validation: The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on the development of a robust and reliable assay.[6] This initial phase involves translating a biological question into a format that is amenable to automated screening in a high-density microplate format (e.g., 384- or 1536-well plates).[7][8]
Target Selection and Assay Principle
The choice of biological target is paramount and will dictate the assay format. For screening this compound derivatives, potential targets could include enzymes (e.g., kinases, proteases), G-protein coupled receptors (GPCRs), or cellular pathways implicated in disease. The assay principle should be carefully selected to ensure a measurable output that is directly proportional to the activity of the compound on the target. Common HTS assay technologies include:
-
Fluorescence-Based Assays: These are widely used due to their high sensitivity and include fluorescence intensity, fluorescence polarization (FP), and time-resolved fluorescence resonance energy transfer (TR-FRET).[9]
-
Luminescence-Based Assays: Reporter gene assays, such as those using luciferase, are common for cell-based screens and offer excellent signal-to-background ratios.[9]
-
Absorbance-Based Assays: While generally less sensitive, absorbance assays are straightforward and can be used for certain enzymatic reactions.[9]
Protocol: Assay Miniaturization and Optimization
Objective: To adapt a bench-scale assay to a 384-well microplate format suitable for HTS.
Materials:
-
384-well, solid-color (white or black) microplates[10]
-
Acoustic liquid handler or pintool for compound dispensing
-
Multichannel pipette or automated liquid dispenser for reagents
-
Plate reader capable of detecting the chosen assay signal (fluorescence, luminescence, etc.)
-
Positive and negative control compounds
-
Assay-specific reagents (enzyme, substrate, cells, etc.)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Reagent Concentration Optimization: Systematically vary the concentrations of key reagents (e.g., enzyme, substrate, cells) to determine the optimal conditions that provide a robust signal window with minimal reagent consumption.
-
DMSO Tolerance: Evaluate the effect of DMSO concentration on assay performance. Since compound libraries are typically stored in DMSO, it is crucial to determine the maximum tolerable concentration (typically ≤1%) without significantly affecting the assay signal.[8]
-
Incubation Time and Temperature: Determine the optimal incubation time and temperature to achieve a stable and reproducible assay signal.
-
Plate Uniformity Assessment: Perform a plate uniformity study by adding only the positive control to half of the wells and the negative control to the other half. This helps to identify any systematic errors or edge effects.[11]
-
Statistical Validation (Z'-factor): The Z'-factor is a critical parameter for assessing the quality of an HTS assay. It reflects the separation between the positive and negative controls. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[7][12]
-
Formula: Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]
-
Where SD is the standard deviation.
-
Data Presentation: Assay Optimization Parameters
| Parameter | Optimized Value | Rationale |
| Microplate Type | 384-well, white, solid bottom | Optimal for luminescence-based assays, minimizing well-to-well crosstalk.[10] |
| Final Assay Volume | 20 µL | Reduces reagent costs and is compatible with standard HTS automation.[8] |
| DMSO Concentration | 0.5% | Minimizes solvent effects while allowing for efficient compound transfer. |
| Z'-factor | > 0.7 | Indicates excellent separation between controls and a robust assay.[7][12] |
II. High-Throughput Screening Workflow
The HTS workflow is a highly automated process designed for efficiency and reproducibility.[1]
Visualization: HTS Workflow Diagram
Caption: A generalized workflow for high-throughput screening of small molecule libraries.
Protocol: Primary Screen
Objective: To screen a library of this compound derivatives at a single concentration to identify initial "hits".
Procedure:
-
Compound Plate Preparation: Prepare "daughter" plates by transferring a small volume of each compound from the master stock plates. This is typically done using an automated liquid handler to a final concentration of 10 µM in 0.1% DMSO.[7]
-
Assay Plate Preparation: Dispense assay-specific reagents (e.g., cells, enzymes) into the 384-well assay plates.
-
Compound Transfer: Use an acoustic liquid handler or pin tool to transfer nanoliter volumes of the compounds from the daughter plates to the assay plates.
-
Reagent Addition: Add the final reagent (e.g., substrate) to initiate the reaction.
-
Incubation: Incubate the plates for the predetermined optimal time and temperature.
-
Signal Reading: Read the plates using a plate reader configured for the specific assay detection mode.
III. Data Analysis and Hit Confirmation
Raw data from HTS campaigns can be voluminous and require a systematic approach to analysis to distinguish true hits from false positives.[13][14]
Visualization: Data Analysis Pipeline
Caption: A stepwise pipeline for HTS data analysis and hit validation.
Protocol: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency.
Procedure:
-
Hit Picking: From the primary screen data, select compounds that meet a predefined activity threshold (e.g., >50% inhibition or activation).
-
Re-testing: Re-test the selected hits in triplicate at the same single concentration to eliminate false positives.
-
Dose-Response Curves: For confirmed hits, perform a dose-response analysis by testing the compounds over a range of concentrations (typically an 8- to 12-point titration).
-
IC50/EC50 Determination: Plot the dose-response data and fit to a sigmoidal curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This is a key measure of a compound's potency.
-
Counter-Screening and Selectivity: If applicable, perform counter-screens to identify compounds that interfere with the assay technology (e.g., autofluorescent compounds). Selectivity assays against related targets are also crucial to assess the specificity of the hits.
Data Presentation: Hit Characterization Table
| Compound ID | Primary Screen Activity (% Inhibition) | Confirmed Activity (% Inhibition) | IC50 (µM) | Notes |
| ECT-001 | 75.2 | 78.1 ± 3.5 | 2.1 | Potent and confirmed hit. |
| ECT-002 | 62.8 | 10.5 ± 2.1 | > 50 | False positive from primary screen. |
| ECT-003 | 88.9 | 91.3 ± 4.2 | 0.8 | Most potent hit, prioritize for further studies. |
IV. Preliminary Structure-Activity Relationship (SAR) Analysis
Following hit confirmation and potency determination, a preliminary SAR analysis can provide valuable insights into the chemical features that are important for biological activity.[7] This involves comparing the structures of active and inactive derivatives to identify key functional groups or structural motifs. This early SAR can guide the synthesis of more potent and selective analogs.
V. Conclusion
The high-throughput screening of this compound derivatives offers a powerful approach to discovering novel chemical probes and potential drug candidates. By adhering to rigorous assay development, validation, and data analysis protocols, researchers can increase the likelihood of a successful screening campaign. The methodologies outlined in this guide provide a robust framework for identifying and characterizing active compounds from this promising chemical class, ultimately accelerating the drug discovery process.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. High-throughput Screening - TDC [tdcommons.ai]
- 3. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. chemits.com [chemits.com]
- 14. researchgate.net [researchgate.net]
One-Pot Synthesis of Substituted Triazoles: A Detailed Guide Using Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
Introduction: The Significance of the 1,2,4-Triazole Scaffold in Modern Drug Discovery
The 1,2,4-triazole ring is a five-membered heterocycle that stands as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide and ester groups, contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This has led to the successful development of a wide array of therapeutic agents containing the 1,2,4-triazole core, exhibiting a broad spectrum of biological activities such as antifungal, anticancer, antiviral, and antibacterial effects.[2][3] Prominent examples of drugs featuring this scaffold include the antifungal agents Fluconazole and Voriconazole, and the anticancer drugs Letrozole and Anastrozole.[1]
Given the therapeutic importance of this heterocyclic system, the development of efficient and versatile synthetic methodologies for the creation of diverse libraries of substituted 1,2,4-triazoles is a key focus in drug discovery. Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer a more streamlined, economical, and environmentally friendly alternative.[4]
This application note provides a detailed protocol for a one-pot synthesis of substituted 1,2,4-triazoles utilizing the versatile building block, Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate. This method allows for the sequential introduction of two different substituents onto the triazole ring, providing rapid access to a diverse range of compounds.
Methodology Overview: A Sequential N-Arylation and Nucleophilic Aromatic Substitution Strategy
The synthetic strategy hinges on the sequential functionalization of the this compound core. The process begins with an N-arylation reaction, followed by a nucleophilic aromatic substitution at the C5 position.
The key steps are:
-
N-Arylation: The first step involves the coupling of an aryl boronic acid with one of the nitrogen atoms of the triazole ring. This reaction is typically catalyzed by a copper salt.[5][6] The choice of the N1 versus N2 position for arylation can be influenced by the reaction conditions and the nature of the substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C5 position of the triazole is an excellent leaving group, making it susceptible to displacement by various nucleophiles. This allows for the introduction of a second point of diversity into the molecule. A wide range of nucleophiles, such as amines, thiols, and alkoxides, can be employed in this step.
This one-pot approach avoids the need for isolation and purification of the intermediate N-arylated product, thereby simplifying the workflow and improving overall efficiency.
Experimental Protocol
Materials and Equipment
Reagents:
-
This compound
-
Aryl boronic acids (various)
-
Nucleophiles (e.g., primary and secondary amines, thiols)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[7]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[7]
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Column chromatography setup
Step-by-Step Procedure
Caution: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the desired aryl boronic acid (1.2 equiv.), and Copper(II) acetate (0.1 equiv.).
-
Solvent and Base Addition: Add anhydrous DMF (or DMSO) to the flask to achieve a concentration of approximately 0.2 M with respect to the starting triazole. Add pyridine (2.0 equiv.) as a ligand and base.
-
N-Arylation Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by TLC (a suitable eluent system would be a mixture of hexane and ethyl acetate). The reaction is typically complete within 4-8 hours.
-
Addition of Nucleophile and Base: Once the N-arylation is complete (as indicated by the consumption of the starting triazole), cool the reaction mixture to room temperature. Add the desired nucleophile (1.5 equiv.) and a base such as potassium carbonate or cesium carbonate (2.0 equiv.).[7]
-
Nucleophilic Aromatic Substitution: Heat the reaction mixture to 80-120 °C. Again, monitor the progress of the reaction by TLC. This step is usually complete within 6-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired substituted triazole.
Visualizing the Workflow
The following diagram illustrates the one-pot synthesis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism [organic-chemistry.org]
Application Notes & Protocols: Microwave-Assisted Synthesis of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate Derivatives
Introduction: The Significance of 1,2,4-Triazoles and the Advent of Microwave Synthesis
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development. This privileged heterocyclic structure is a key component in a multitude of pharmacologically active agents, exhibiting a broad spectrum of activities including antifungal, antimicrobial, antiviral, and anticancer properties.[1] The therapeutic importance of this nucleus drives the continuous need for efficient, rapid, and sustainable synthetic methodologies for its derivatives.
Traditionally, the synthesis of 1,2,4-triazole derivatives often involves multi-step procedures with long reaction times, harsh reaction conditions, and often, moderate yields.[2] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the landscape of heterocyclic chemistry.[1] By utilizing microwave energy, chemical reactions can be accelerated from hours to minutes, often with a significant increase in product yield and purity.[3] This technology offers a greener alternative to conventional heating methods, aligning with the principles of sustainable chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[1][3]
This document provides a comprehensive guide to the microwave-assisted synthesis of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate, a valuable building block for the synthesis of more complex biologically active molecules. We will delve into the mechanistic underpinnings of microwave heating, provide a detailed experimental protocol, and present characterization data for the synthesized compound.
The Rationale for Microwave-Assisted Synthesis: A Mechanistic Perspective
Conventional heating methods rely on the transfer of thermal energy through conduction and convection, which can lead to uneven heating and the formation of hot spots on the vessel walls. In contrast, microwave irradiation directly heats the bulk of the reaction mixture through dielectric heating. This occurs via two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture, such as the reactants and solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the reaction vessel.
For the synthesis of 1,2,4-triazoles, which often involves polar intermediates and transition states, this rapid and uniform heating can lead to a significant acceleration of the reaction rate. The high energy input over a short period can overcome the activation energy barriers of the cyclization and dehydration steps more efficiently than conventional heating, resulting in shorter reaction times and often cleaner reaction profiles with fewer side products.
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol details a plausible and efficient method for the synthesis of the target compound, adapted from conventional methods for microwave-assisted conditions. The synthesis involves the cyclocondensation of a suitable hydrazide precursor with a C2 synthon.
Materials and Equipment:
-
Reagents:
-
Chloroacetyl hydrazide
-
Ethyl 2-ethoxy-2-iminoacetate hydrochloride
-
Triethylamine (Et3N)
-
Diphenyl ether (solvent)
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Anhydrous sodium sulfate (for drying)
-
-
Equipment:
-
Monowave or multi-mode microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors.
-
Microwave-safe reaction vessel (e.g., 10 mL or 20 mL) with a snap cap or crimp sealer.
-
Round-bottom flask and condenser for workup.
-
Separatory funnel.
-
Rotary evaporator.
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254).
-
Column chromatography setup.
-
NMR spectrometer (¹H and ¹³C NMR).
-
Mass spectrometer.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform all manipulations in a well-ventilated fume hood.
-
Microwave reactors can generate high pressures and temperatures. Ensure the reaction vessel is properly sealed and do not exceed the recommended volume and pressure limits of the instrument.
-
Diphenyl ether has a high boiling point and should be handled with care.
-
Step-by-Step Synthesis Protocol
Part 1: Formation of the Intermediate Ethyl 2-(2-(2-chloroacetyl)hydrazono)-2-aminoacetate
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add chloroacetyl hydrazide (1.0 mmol).
-
Add ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.0 mmol) to the vessel.
-
Add anhydrous ethanol (3 mL) as the solvent.
-
Add triethylamine (2.2 mmol) dropwise to the suspension while stirring.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 80°C for 5 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The formation of the intermediate can be monitored by TLC.
Part 2: Microwave-Assisted Cyclization
-
To the vessel containing the intermediate, add diphenyl ether (2 mL).
-
Seal the vessel and place it back into the microwave reactor.
-
Irradiate the reaction mixture at a temperature of 200-220°C for 10-15 minutes. The progress of the cyclization should be monitored by TLC (eluent: ethyl acetate/hexane, 1:1).
-
Once the reaction is complete, cool the vessel to room temperature.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the diphenyl ether under reduced pressure (high vacuum distillation).
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 1,2,4-Triazole Derivative.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 8 - 24 hours | 10 - 20 minutes |
| Temperature | Reflux (variable) | 200 - 220°C (precise control) |
| Yield | Moderate | Good to Excellent |
| Energy Consumption | High | Low |
| Side Products | Often significant | Minimized |
Note: This table provides a generalized comparison based on literature reports for similar 1,2,4-triazole syntheses.[3][4]
Characterization of this compound
The structure of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, DMSO-d₆): The expected spectrum would show a quartet around δ 4.4 ppm (2H, OCH₂), a triplet around δ 1.3 ppm (3H, CH₃), and a broad singlet for the N-H proton.
-
¹³C NMR (101 MHz, DMSO-d₆): Expected signals would include those for the ester carbonyl, the triazole ring carbons, and the ethyl group carbons.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₅H₆ClN₃O₂).
Visualizing the Workflow
A streamlined workflow is crucial for reproducible and efficient synthesis.
Figure 1: A schematic overview of the microwave-assisted synthesis workflow.
Conclusion and Future Perspectives
This application note outlines a rapid, efficient, and scalable microwave-assisted protocol for the synthesis of this compound. The significant reduction in reaction time and the potential for increased yields demonstrate the clear advantages of MAOS over conventional heating methods for the preparation of this important heterocyclic building block.[3][4] This protocol can serve as a valuable starting point for researchers and scientists in drug discovery and development, enabling the rapid generation of a diverse library of 1,2,4-triazole derivatives for biological screening. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may lead to even higher yields and purity. The application of this methodology to a broader range of substrates will undoubtedly accelerate the discovery of new therapeutic agents based on the 1,2,4-triazole scaffold.
References
The Strategic Utility of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: The Privileged Triazole Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. Within the vast chemical space explored for kinase inhibition, heterocyclic scaffolds have emerged as "privileged structures" due to their ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase hinge region.[1] Among these, the 1,2,4-triazole nucleus is a prominent pharmacophore known for its metabolic stability and its capacity to act as both a hydrogen bond donor and acceptor.[2][3] This application note provides a detailed guide for researchers on the strategic use of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate , a versatile building block for the development of novel kinase inhibitors. We will delve into its reactivity, provide exemplary synthetic protocols, and discuss the rationale behind its application in drug discovery.
Chemical Profile of this compound
This trifunctional building block offers medicinal chemists a strategic starting point for generating diverse libraries of potential kinase inhibitors. Its key features are the reactive chloro group, the ester moiety for further derivatization, and the triazole core itself.
| Property | Value | Reference |
| CAS Number | 774608-88-7 | [4] |
| Molecular Formula | C5H6ClN3O2 | [4] |
| Molecular Weight | 175.58 g/mol | [4] |
| Appearance | Solid | [5] |
| Boiling Point | 337°C at 760 mmHg | [4] |
| Density | 1.456 g/cm³ | [4] |
The chloro substituent at the 5-position is the key to the synthetic utility of this molecule. It activates the triazole ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing fragments that can be tailored to interact with specific residues in the target kinase's active site.
Synthetic Strategies and Core Reactions
The primary synthetic strategy involving this compound is the displacement of the chloride with a nucleophile, typically an amine. This reaction is central to building the core of many kinase inhibitors, where a substituted amine linker connects the triazole scaffold to another recognition element.
Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the triazole ring's nitrogen atoms and the carboxylate group facilitates the SNAr reaction at the C5 position. The general workflow for this key transformation is outlined below.
Caption: General workflow for the SNAr reaction.
Exemplary Protocol 1: Synthesis of a Generic 5-Anilino-1,2,4-triazole Intermediate
This protocol details the synthesis of a key intermediate where the chloro group is displaced by a substituted aniline. This type of structure is a common feature in many kinase inhibitors.
Rationale: The choice of a substituted aniline allows for the exploration of structure-activity relationships (SAR) by varying the substituents on the phenyl ring. These substituents can probe different pockets within the kinase active site to enhance potency and selectivity. The use of a base like diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction, driving it to completion. A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is chosen for its high boiling point and ability to dissolve the reactants.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 3-ethynylaniline) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in NMP, add the substituted aniline (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 5-(substituted-anilino)-1H-1,2,4-triazole-3-carboxylate.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Exemplary Protocol 2: Hydrolysis and Amidation of the Ester
The ethyl ester group provides another handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce additional pharmacophoric features or to modulate the compound's physicochemical properties.
Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. The choice of amine for the coupling reaction is critical for targeting specific interactions. For example, coupling with a dimethylamine moiety can improve solubility and introduce a hydrogen bond acceptor. Reagents like HATU are efficient coupling agents that minimize side reactions.
Materials:
-
Ethyl 5-(substituted-anilino)-1H-1,2,4-triazole-3-carboxylate (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF) and water
-
1 M Hydrochloric acid (HCl)
-
Dimethylamine hydrochloride (1.5 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Dimethylformamide (DMF)
Procedure:
Step A: Hydrolysis
-
Dissolve the starting ester in a mixture of THF and water.
-
Add LiOH and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Remove the THF under reduced pressure and acidify the aqueous solution to pH ~3 with 1 M HCl.
-
Collect the precipitated carboxylic acid by filtration, wash with water, and dry under vacuum.
Step B: Amidation
-
To a solution of the carboxylic acid from Step A in DMF, add dimethylamine hydrochloride (1.5 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final amide.
Caption: Workflow for ester hydrolysis and amidation.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is an iterative process guided by SAR. The 1,2,4-triazole scaffold provides a rigid core from which different chemical groups can be projected to interact with the kinase active site.
-
Substituents at the 5-position: The amine introduced via SNAr is critical for hinge-binding interactions. Small, hydrophobic groups on the appended ring often occupy the hydrophobic pocket near the gatekeeper residue.
-
The Triazole Core: The nitrogen atoms of the triazole ring can form crucial hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine ring of ATP.[1]
-
Derivatives of the Carboxylate: Modifications at this position can influence solubility, cell permeability, and interactions with the solvent-exposed region of the active site.
Application in the Synthesis of Known Kinase Inhibitors: The Case of Ribociclib
Ribociclib (Kisqali®) is a CDK4/6 inhibitor approved for the treatment of certain types of breast cancer.[6] While various synthetic routes to Ribociclib have been published, the core structure contains a substituted aminopyrimidine. The synthetic strategies discussed above, particularly the SNAr reaction, are conceptually similar to the coupling reactions used to construct the core of such inhibitors. Although not a direct precursor in most published large-scale syntheses, this compound represents a valuable starting point for the synthesis of novel analogs of such drugs, where the pyrimidine core might be replaced by a triazole to explore new intellectual property and potentially improved pharmacological properties.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its trifunctional nature allows for the systematic exploration of chemical space around a privileged heterocyclic core. The protocols and strategies outlined in this application note provide a solid foundation for researchers to leverage this reagent in their drug discovery programs, facilitating the development of the next generation of targeted therapies.
References
- 1. WO2019166987A1 - A process for the preparation of ribociclib and its intermediates - Google Patents [patents.google.com]
- 2. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. soci.org [soci.org]
- 5. longdom.org [longdom.org]
- 6. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate by Recrystallization
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate via recrystallization. We will move beyond a simple procedural outline to explore the underlying principles, troubleshoot common experimental hurdles, and provide a robust, validated protocol.
The Core Principle: Why Recrystallization Works
Recrystallization is a powerful purification technique for solid compounds based on differential solubility. The ideal solvent will dissolve the target compound (this compound) and its impurities to different extents at varying temperatures. The core concept relies on dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities, present in lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[1]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of triazole derivatives in a direct question-and-answer format.
Q1: My crystal yield is disappointingly low. What are the most likely causes and how can I improve recovery?
A1: Low yield is the most frequent challenge in recrystallization. The primary culprits are almost always related to solvent choice and volume.[2][3]
-
Excessive Solvent: Using too much solvent is the most common error.[1][4] A significant portion of your product will remain in the mother liquor upon cooling.
-
Solution: Always use the absolute minimum volume of boiling solvent required to fully dissolve the crude solid.[1][2] To recover dissolved material, you can concentrate the filtrate (mother liquor) by carefully evaporating some of the solvent and cooling it again to obtain a "second crop" of crystals.[2][4]
-
-
Inappropriate Solvent Choice: The compound may be too soluble in your chosen solvent, even at low temperatures.[4]
-
Solution: Re-evaluate your solvent system. You may need a less polar solvent or a mixed-solvent system to reduce solubility at colder temperatures. Refer to the Solvent Selection Table below for guidance.
-
-
Premature Crystallization: Product crashing out on the filter paper or in the funnel during hot filtration is a common source of loss.[4]
-
Inadequate Cooling: If the solution is not cooled sufficiently, a larger amount of the product will remain dissolved.[4]
-
Solution: After cooling to room temperature, place the flask in an ice-water bath to maximize crystal formation. Be aware that excessive cooling can sometimes cause impurities to co-precipitate.[4]
-
Q2: I've cooled the solution, but no crystals have formed. What should I do?
A2: This is a classic case of supersaturation, where the compound remains dissolved even though its concentration is above its normal saturation point.[1][5] This can be resolved by inducing nucleation.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[3][4]
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[1][3]
-
Reduce Volume: It's possible you used too much solvent. Gently heat the solution to evaporate a portion of the solvent and attempt to cool it again.[3]
-
Q3: My product has separated as an oil, not as crystals. How can I fix this?
A3: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid above its melting point upon cooling.[6] This is common for compounds with low melting points or when highly concentrated solutions are used.
-
Solution: The key is to ensure the solution's saturation point is below the compound's melting point. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[5][6] Insulating the flask can promote slow cooling and favor the formation of crystals over oil.[3]
Q4: I've completed the recrystallization, but my product is still impure. Why?
A4: While effective, recrystallization has its limits. Persistent impurity can result from a few factors.
-
Rapid Cooling: If the solution is cooled too quickly, impurities can be trapped within the growing crystal lattice, a process known as occlusion.[2]
-
Solution: Always allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of a more ordered, and therefore purer, crystal structure.
-
-
Similar Solubility Profiles: If an impurity has solubility characteristics very similar to your target compound, recrystallization will be ineffective at separating them.[2]
Recrystallization Workflow Visualization
The following diagram outlines the logical flow of a successful recrystallization experiment.
Caption: Workflow for purification by recrystallization.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the recrystallization of this compound.
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Review the Safety Data Sheet (SDS) for all chemicals used.
Materials:
-
Crude this compound
-
Erlenmeyer flasks (at least two)
-
Selected recrystallization solvent (see table below)
-
Heating source (hot plate with stirring)
-
Boiling chips
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests or the table below. An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip. Add a small amount of the selected solvent and begin heating with stirring. Continue to add the solvent in small portions until the solid just dissolves completely at the solvent's boiling point. It is critical to use the minimum amount of solvent necessary.[1][4]
-
Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel (stemless or short-stemmed is best) on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble material. This step prevents premature crystallization in the funnel.[2][4]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[3]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[4]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor adhering to the crystal surfaces.[1]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a drying oven or desiccator.
Solvent Selection for Triazole Derivatives
The choice of solvent is the most critical parameter for successful recrystallization.[4] The following table provides a list of suitable solvents and systems for triazole derivatives. Preliminary solubility tests on a small scale are always recommended.
| Solvent/System | Properties & Rationale | Potential Issues |
| Ethanol/Water | A versatile mixed-solvent system. The polarity can be fine-tuned by adjusting the ratio to achieve optimal solubility. | Finding the exact ratio can require some experimentation. |
| Methanol | Many triazoles show good solubility.[4] A patent for a similar compound, methyl 1,2,4-triazole-3-carboxylate, specifies methanol for recrystallization. | May be too effective a solvent for some derivatives, leading to low recovery.[4] |
| Acetone | Another common solvent in which triazoles are generally soluble.[4] Can be used in a mixed system with water to reduce solubility and improve yield.[8] | High volatility can make it difficult to keep the volume constant during heating. |
| Ethyl Acetate/Hexane | A common non-polar/polar mixed system. Good for less polar compounds. The compound is dissolved in hot ethyl acetate, and hexane (an anti-solvent) is added until turbidity appears.[4] | Oiling out can be an issue if the polarity change is too abrupt. |
| Toluene | A research paper on the synthesis of other ethyl 1,2,4-triazole-3-carboxylates reports using toluene for recrystallization.[9] | Higher boiling point requires careful handling. |
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. fishersci.com [fishersci.com]
- 8. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating the formation of common side products. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the integrity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound and where do side reactions typically occur?
The most common and established pathway involves a two-step process. The first step is the cyclization of an aminoguanidine salt with diethyl oxalate to form the intermediate, Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate. The second step is a Sandmeyer-type reaction to replace the amino group with a chloro group.
Side products can arise at both stages:
-
Cyclization Step: Incomplete cyclization, formation of oxalamide derivatives, or alternative cyclization pathways can occur if reaction conditions are not optimal.
-
Chlorination (Sandmeyer) Step: This radical-nucleophilic aromatic substitution is notorious for generating a range of byproducts, including hydroxylated species, biaryl compounds, and unreacted starting material.[1][2]
Below is a diagram illustrating the primary synthesis pathway and the key stages where side products can emerge.
Caption: General synthesis pathway and points of side product formation.
Troubleshooting Guide: Side Product Identification & Mitigation
Q2: During the cyclization step, I observe a significant amount of a water-soluble byproduct that is difficult to separate. What could it be?
Likely Cause: You are likely forming N,N'-disubstituted oxamides. Primary amines, like aminoguanidine, can react with both ester groups of diethyl oxalate in a 2:1 molar ratio, especially if the cyclization is slow or incomplete.[3] This results in a linear oxamide instead of the desired heterocyclic triazole.
Identification:
-
Solubility: High water solubility compared to the triazole product.
-
Mass Spectrometry (MS): Look for a mass corresponding to two aminoguanidine molecules condensed with one oxalate molecule, minus water.
-
¹H NMR: Absence of the characteristic triazole ring proton signal and presence of signals corresponding to the aminoguanidine backbone.
Mitigation Protocol:
-
Control Stoichiometry: Use a slight excess of diethyl oxalate (e.g., 1.1 equivalents) to ensure the aminoguanidine is the limiting reagent.
-
Optimize Base and Temperature: The cyclization is often base-catalyzed. Ensure a suitable base (e.g., sodium ethoxide in ethanol) is used to facilitate the intramolecular nucleophilic attack required for ring closure. A gradual increase in temperature after initial mixing can promote cyclization over linear condensation.
-
Order of Addition: Add the aminoguanidine solution slowly to the diethyl oxalate solution to maintain a high local concentration of the oxalate, favoring the 1:1 reaction needed for cyclization.
Q3: After the Sandmeyer reaction, my product is contaminated with a byproduct that has a similar polarity. How can I identify and prevent it?
Likely Cause: The most common byproduct of a Sandmeyer chlorination is the corresponding hydroxylated compound, Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate . This forms when the aryl radical intermediate reacts with water present in the reaction medium instead of the chloride ion.[1][4]
Identification:
| Compound | Expected Mass (M+H)⁺ | Key ¹H NMR Signal | Polarity (TLC) |
|---|---|---|---|
| Target (Chloro) | ~176.02 | Triazole N-H | Less Polar |
| Side Product (Hydroxy) | ~158.03 | Broader Triazole N-H, possible OH | More Polar |
Mitigation Protocol:
-
Anhydrous Conditions: While challenging with aqueous nitrous acid, minimize excess water. Use concentrated HCl and ensure the temperature is kept low (0-5 °C) during diazotization to maintain the stability of the diazonium salt.
-
Chloride Concentration: Ensure a high concentration of chloride ions is available for the copper-catalyzed substitution. Use cuprous chloride (CuCl) in concentrated hydrochloric acid. The counterion of the copper(I) salt should match the acid used to avoid mixtures of halogenated products.[4]
-
Temperature Control: The decomposition of the diazonium salt is temperature-sensitive. Maintain a low temperature throughout the diazotization and addition to the copper(I) chloride solution to suppress the undesired reaction with water.
Q4: My reaction yields are consistently low, and I isolate a high-molecular-weight, insoluble material. What is this?
Likely Cause: This points to the formation of biaryl or azo-coupled dimers. The radical mechanism of the Sandmeyer reaction can lead to the coupling of two triazole radicals, forming a dimer.[1] This is particularly prevalent if the concentration of the copper(I) catalyst is insufficient or if the reaction is not adequately mixed.
Identification:
-
Solubility: Typically very low solubility in common organic solvents.
-
Mass Spectrometry (MS): Look for a mass corresponding to double the molecular weight of the triazole radical intermediate.
-
Elemental Analysis: Will show a nitrogen-rich composition consistent with a triazole dimer.
Mitigation Protocol:
-
Catalyst Loading: Ensure an adequate, catalytic amount of fresh CuCl is used. The copper(I) is essential for the single-electron transfer (SET) that initiates the desired substitution.
-
Efficient Stirring: Maintain vigorous stirring throughout the addition of the diazonium salt solution to the copper catalyst. This ensures rapid reaction and minimizes localized high concentrations of the radical intermediate, which can lead to dimerization.
-
Quenching: Once the reaction is complete (as indicated by the cessation of nitrogen gas evolution), quench the reaction promptly to deactivate any remaining radical species.
Q5: Could decarboxylation be a competing side reaction?
Likely Cause: Decarboxylation, the loss of the carboxylate group, is a potential side reaction, particularly if the reaction mixture is subjected to high temperatures or harsh pH conditions for extended periods.[5][6] While the triazole ring is generally stable, prolonged heating in acidic or basic media during workup can lead to the formation of 5-chloro-1H-1,2,4-triazole.
Identification:
-
Gas Evolution: Observation of CO₂ evolution, especially during heating or neutralization steps.
-
¹H & ¹³C NMR: Disappearance of the ethyl ester signals (-OCH₂CH₃) and the carboxylate carbon signal in the respective spectra.
-
GC-MS: Can be used to detect the more volatile, decarboxylated side product.
Mitigation Protocol:
-
Moderate Workup Conditions: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Neutralize the reaction mixture carefully at low temperatures.
-
Purification Method: If decarboxylation is suspected, column chromatography is typically effective for separating the non-polar decarboxylated product from the more polar target ester.
Below is a diagram summarizing the troubleshooting logic for the identified side products.
Caption: Troubleshooting flowchart for common synthesis issues.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylation [organic-chemistry.org]
Optimizing reaction conditions for triazole synthesis temperature and time
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing 1,2,3-triazole synthesis via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuances of temperature and reaction time. This resource, structured in a practical question-and-answer format, provides evidence-based solutions to common challenges, ensuring your experiments are both efficient and reproducible.
Section 1: Foundational FAQs on Temperature and Time
This section addresses the fundamental questions regarding the core parameters of your CuAAC reaction.
Q1: What is the standard temperature range for a CuAAC reaction, and why?
A: Most CuAAC reactions are successfully performed at room temperature (typically 20-25°C).[1][2] The copper(I) catalyst is highly efficient, making the reaction kinetically favorable under ambient conditions without the need for heating.[2] However, the optimal temperature can be influenced by the specific substrates and solvent system. For instance, reactions involving sterically hindered substrates or those with poor solubility might benefit from gentle heating, often in the range of 35-60°C, to increase the reaction rate.[1][3][4] It's a common practice to start at room temperature and only apply heat if the reaction is sluggish.
Q2: How long should a typical CuAAC reaction run? How do I monitor its progress?
A: Reaction times can vary significantly, from a few minutes to overnight (1-24 hours).[1] For many standard substrates, reactions are often complete within 1-4 hours at room temperature.[1][5] The most reliable way to determine completion is to monitor the consumption of the limiting starting material (either the azide or alkyne). This is typically done using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Setting up small-scale analytical reactions to create a time-course profile (e.g., sampling at 1h, 4h, and 12h) is a robust strategy for optimization.
Q3: Does the reaction temperature affect the regioselectivity of the triazole product?
A: For the copper-catalyzed reaction, the temperature generally does not affect the regioselectivity. The CuAAC mechanism inherently produces the 1,4-disubstituted triazole isomer with very high specificity.[2][6][7] The uncatalyzed thermal Huisgen cycloaddition, which requires much higher temperatures (often >100°C), typically yields a mixture of 1,4- and 1,5-regioisomers because the energy barrier for both pathways is similar.[2] Therefore, one of the primary advantages of the copper-catalyzed method is its exceptional regiocontrol, which is maintained across its effective temperature range.
Section 2: Troubleshooting Guide - Temperature and Time Scenarios
Here, we tackle specific experimental problems and provide a logical path to their resolution.
Q4: My reaction is very slow or incomplete at room temperature. Should I increase the temperature or just wait longer?
A: This is a common dilemma. While extending the reaction time is a valid first step, a stalled reaction often points to an underlying issue that time alone won't fix.
-
First, verify your catalyst's activity. The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[6] Ensure you have a sufficient excess of a freshly prepared reducing agent, like sodium ascorbate, and consider degassing your solvents.[8]
-
Consider gentle heating. If the catalyst system is confirmed to be active, increasing the temperature to 35-50°C can significantly accelerate the reaction.[1] This is particularly effective for hindered substrates where the activation energy barrier is higher.
-
Evaluate solubility. If your starting materials are not fully dissolved, the reaction is limited by mass transfer. Heating can improve solubility and, consequently, the reaction rate. Alternatively, switching to a solvent system with better solubilizing power, such as adding DMSO or DMF, may be necessary.[9][10]
The following workflow can guide your decision-making process:
Q5: I'm observing side products after heating my reaction. What's happening and how can I fix it?
A: Heating a CuAAC reaction can accelerate not only the desired cycloaddition but also undesirable side pathways. The most common issues are:
-
Oxidative Homocoupling (Glaser Coupling): At elevated temperatures, the terminal alkyne can dimerize, especially if the concentration of active Cu(I) is low and oxygen is present.[8]
-
Solution: Ensure a robust reducing environment. Increase the excess of sodium ascorbate and thoroughly degas all solutions before adding the copper catalyst. The use of a copper-stabilizing ligand, such as THPTA or TBTA, can also mitigate this by protecting the Cu(I) center.[8]
-
-
Substrate Degradation: If your azide or alkyne contains thermally sensitive functional groups, prolonged heating can lead to decomposition.
-
Solution: If you suspect thermal instability, avoid high temperatures. Instead, focus on optimizing other parameters at room temperature: increase reagent concentration, use a more efficient copper ligand, or allow the reaction to run for a longer period.[11]
-
-
Generation of Reactive Oxygen Species (ROS): The combination of a copper catalyst, a reducing agent, and oxygen can generate ROS, which may damage sensitive substrates like proteins or peptides.[8][12] This effect can be exacerbated by heat.
The interplay between these factors is crucial for optimization, as shown below.
Section 3: Experimental Protocol & Data Summary
General Protocol for Small-Scale CuAAC Reaction Optimization
This protocol provides a starting point for optimizing temperature and time. It is designed for a 1 mL final reaction volume.
Materials:
-
Azide-containing molecule (10 mM stock in DMSO or water)
-
Alkyne-containing molecule (10 mM stock in DMSO or water)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in deionized water)[1]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in deionized water)[1]
-
Sodium Ascorbate (100 mM stock in deionized water, must be prepared fresh )[1][8]
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Reagent Setup: In a microcentrifuge tube, add the following in order:
-
Reaction Buffer to bring the final volume to 1 mL.
-
10 µL of 10 mM Azide stock (Final concentration: 100 µM).
-
12 µL of 10 mM Alkyne stock (Final concentration: 120 µM, a 1.2-fold excess).
-
Vortex the mixture gently.
-
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by adding:
-
20 µL of 50 mM CuSO₄ solution.
-
20 µL of 50 mM THPTA ligand solution (ensures a 1:1 ligand-to-copper ratio, though a 5:1 ratio is also common for bioconjugation).[9]
-
Note: Premixing the copper and ligand before addition to the main reaction can prevent precipitation, especially in phosphate buffers.[9]
-
-
Catalyst Addition: Add the 40 µL of catalyst premix to the main reaction tube. The final concentration of CuSO₄ will be 1 mM.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (Final concentration: 5 mM).[1]
-
Incubation and Monitoring:
-
Cap the tube and mix gently.
-
For the initial test, let the reaction proceed at room temperature.
-
Take aliquots at specific time points (e.g., 30 min, 1h, 2h, 4h) and quench with 1 µL of 0.5 M EDTA solution to chelate the copper.
-
Analyze the aliquots by TLC or LC-MS to monitor the disappearance of the starting material.
-
-
Optimization: Based on the initial results, set up parallel reactions to test different conditions:
-
Time: If the reaction is slow, extend the final time point to 8h or overnight.
-
Temperature: Run the reaction at room temperature vs. 40°C and compare the results at each time point.[1]
-
Table 1: Typical CuAAC Reaction Parameters
| Parameter | Recommended Range | Rationale & Notes |
| Temperature | Room Temp (20-25°C) to 60°C | Start at room temp. Use heat for slow reactions or poor solubility. High temps (>60°C) can increase side reactions.[4][10] |
| Reaction Time | 1 - 12 hours | Highly substrate-dependent. Monitor reaction progress to determine the optimal time and avoid unnecessary heating or degradation.[1] |
| CuSO₄ Conc. | 0.1 - 2.0 mM | Higher concentrations can increase rate but also risk of side reactions. 1 mM is a common starting point.[1] |
| Na Ascorbate Conc. | 5 - 10 mM (5-10 fold excess over Cu) | Freshly prepared. A sufficient excess is crucial to maintain the active Cu(I) state and prevent oxidative coupling.[1][8] |
| Ligand:Cu Ratio | 1:1 to 5:1 | Ligands like THPTA accelerate the reaction and protect substrates from ROS. Higher ratios are often used in bioconjugation.[9][13] |
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices and provide field-proven insights to help you troubleshoot low yields and other synthetic hurdles.
The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical compounds. However, achieving a high yield can be challenging. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guide: From Low Yields to Impurities
A common and efficient route for the synthesis of this compound involves a two-step process:
-
Cyclocondensation: The reaction of aminoguanidine hydrochloride with diethyl oxalate to form Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate.
-
Sandmeyer Reaction: The subsequent diazotization of the amino group followed by a copper(I) chloride-catalyzed chlorination.
Low yields can arise from issues in either of these stages. Let's break down the potential problems and their solutions.
Step 1: Cyclocondensation to Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Question 1: My yield of the amino-triazole intermediate is consistently low. What are the likely causes and how can I improve it?
Low yields in the initial cyclocondensation step are often traced back to incomplete reaction, side product formation, or suboptimal reaction conditions.
Answer:
The cyclocondensation of aminoguanidine with diethyl oxalate is a crucial step that forms the triazole ring. Here are the key areas to investigate:
-
Incomplete Reaction: The reaction requires the formation of a stable cyclic product. Insufficient reaction time or temperature can lead to a mixture of starting materials and the desired product.
-
Troubleshooting Protocol:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times for the formation of 3-amino-1,2,4-triazoles[1].
-
Solvent: The choice of solvent is critical. While ethanol is commonly used, exploring other high-boiling point solvents might be beneficial if the reaction is sluggish.
-
-
-
Side Product Formation: Diethyl oxalate has two ester groups, and aminoguanidine has multiple nucleophilic sites. This can lead to the formation of undesired side products.
-
Potential Side Products:
-
N,N'-disubstituted oxamides: If the primary amine of one aminoguanidine molecule reacts with both ester groups of diethyl oxalate.
-
Polymerization: Uncontrolled reactions can lead to polymeric materials.
-
-
Troubleshooting Protocol:
-
Stoichiometry: Precise control of the stoichiometry (typically a 1:1 molar ratio of aminoguanidine to diethyl oxalate) is essential to minimize side reactions[2][3].
-
Slow Addition: Adding one reagent dropwise to the other, often at a controlled temperature, can help to manage the reaction and prevent the formation of unwanted byproducts.
-
-
-
pH Control: The reaction is typically carried out under basic conditions to deprotonate the aminoguanidine hydrochloride and facilitate its nucleophilic attack.
-
Troubleshooting Protocol:
-
Base Selection: Sodium ethoxide, generated in situ from sodium metal in ethanol, is a common choice. Ensure the base is freshly prepared and used in the correct stoichiometric amount.
-
pH Monitoring: If possible, monitor the pH of the reaction mixture to ensure it remains in the optimal range for cyclization.
-
-
Step 2: Sandmeyer Reaction for Chlorination
Question 2: I'm observing a low yield and a complex mixture of products after the Sandmeyer reaction. What's going wrong?
The Sandmeyer reaction is a powerful tool for converting an amino group to a halogen, but it is also prone to side reactions, especially with heterocyclic amines.
Answer:
The Sandmeyer reaction involves two critical stages: diazotization and the copper-catalyzed decomposition of the diazonium salt. Problems in either stage will significantly impact your yield.
-
Inefficient Diazotization: The formation of the diazonium salt is the first and most critical step.
-
Causality: The amino group of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate is diazotized with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) to form a diazonium salt intermediate.
-
Troubleshooting Protocol:
-
Temperature Control: Diazotization must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt[4]. Use an ice-salt bath for efficient cooling.
-
Acid Concentration: A sufficient excess of strong acid is necessary to generate nitrous acid and maintain a low pH to stabilize the diazonium salt.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to control the reaction rate and temperature.
-
-
-
Decomposition of the Diazonium Salt: The diazonium salt of the aminotriazole can be unstable and decompose before it can react with the copper(I) chloride.
-
Troubleshooting Protocol:
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the next step. Do not store it.
-
Alternative Diazotizing Agents: In some cases, using organic nitrites like tert-butyl nitrite in an organic solvent can offer better control over the diazotization process[5].
-
-
-
Side Reactions During Chlorination: The Sandmeyer reaction is known for several competing side reactions that can significantly lower the yield of the desired chloro-triazole.
-
Common Side Products:
-
Ethyl 5-hydroxy-1H-1,2,4-triazole-3-carboxylate: Formed by the reaction of the diazonium salt with water, especially if the temperature is not well-controlled[4][6].
-
Azo-coupled products: The diazonium salt can couple with the unreacted starting amine or other electron-rich species in the reaction mixture.
-
Deamination product (Ethyl 1H-1,2,4-triazole-3-carboxylate): This can occur if a reducing agent is present or if the reaction conditions favor a reduction pathway.
-
-
Troubleshooting Protocol:
-
Catalyst Quality: Use freshly prepared or high-quality copper(I) chloride. The catalytic activity of Cu(I) is crucial for the desired reaction to outcompete side reactions[6].
-
Reaction Conditions: The reaction of the diazonium salt with CuCl is often exothermic. Maintain good temperature control during this step as well.
-
Alternative Chlorination Method: If the Sandmeyer reaction consistently gives low yields, consider an alternative deaminative chlorination method. A two-step procedure involving the formation of a pyridinium salt followed by chlorination with a chloride source like MgCl₂ can be an effective alternative for aminoheterocycles, avoiding the use of unstable diazonium salts[7][8].
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Sandmeyer reaction?
A1: The diazotization step should be performed at 0-5 °C to ensure the stability of the diazonium salt. The subsequent reaction with copper(I) chloride is often carried out at or slightly above room temperature, but careful monitoring is needed to control any exotherm.
Q2: Can I use copper(II) chloride for the Sandmeyer reaction?
A2: Copper(I) chloride is the catalyst of choice for the Sandmeyer chlorination. While some Sandmeyer-type reactions can utilize other transition metals, the classic and most reliable method for introducing a chloro group uses Cu(I)Cl[6].
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Besides unreacted starting materials, the main impurities are likely the side products from the Sandmeyer reaction, namely the hydroxylated triazole and azo-coupled dimers. Careful column chromatography is usually required for purification.
Q4: How can I confirm the formation of the diazonium salt?
A4: Direct characterization of the diazonium salt is challenging due to its instability. A common indirect method is to take a small aliquot of the diazotization mixture and add it to a solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye indicates the presence of the diazonium salt.
Q5: Are there any safety concerns with this synthesis?
A5: Yes. Diazonium salts can be explosive when isolated in a dry state. Therefore, it is crucial to keep them in solution and at low temperatures. Always handle sodium nitrite with care, as it is toxic. The reaction also evolves nitrogen gas, so ensure adequate ventilation.
Data and Protocols
Table 1: Critical Parameters for the Synthesis of this compound
| Step | Parameter | Recommended Condition | Rationale |
| Cyclocondensation | Reactants | Aminoguanidine HCl, Diethyl Oxalate | Readily available starting materials for triazole ring formation. |
| Base | Sodium Ethoxide in Ethanol | To deprotonate aminoguanidine HCl and catalyze the cyclization. | |
| Temperature | Reflux in Ethanol | To ensure complete reaction and cyclization. | |
| Diazotization | Reagents | Sodium Nitrite, Hydrochloric Acid | To form the diazonium salt intermediate. |
| Temperature | 0-5 °C | To maintain the stability of the diazonium salt. | |
| Sandmeyer Reaction | Catalyst | Copper(I) Chloride | To catalyze the conversion of the diazonium group to a chloro group. |
| Temperature | Room Temperature (with cooling) | To control the exothermic decomposition of the diazonium salt. |
Experimental Protocol: A General Guideline
Step 1: Synthesis of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add aminoguanidine hydrochloride and stir until it dissolves.
-
Add diethyl oxalate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).
-
The product may precipitate upon cooling or after partial removal of the solvent. Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound
-
Dissolve Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate in a mixture of concentrated hydrochloric acid and water in a flask and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Troubleshooting Workflow
References
- 1. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming solubility issues of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate in organic solvents
Last Updated: December 31, 2025
Introduction
Welcome to the technical support guide for Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (CAS No. 774608-88-7). This molecule is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. However, its heterocyclic nature, characterized by a triazole ring, a chloro substituent, and an ethyl carboxylate group, presents a distinct set of solubility challenges in common organic solvents.[1][2][3] The presence of both hydrogen-bond donors (N-H) and acceptors (N atoms, ester carbonyl), combined with its overall polarity, often leads to poor solubility in non-polar solvents and even moderate solubility in some polar aprotic solvents. This can significantly impact reaction kinetics, purification efficiency, and overall experimental success.
This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome these solubility issues. We will explore the underlying chemical principles and provide a series of structured troubleshooting steps, detailed protocols, and frequently asked questions to help you achieve consistent and successful outcomes in your work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in solvents like Toluene, Hexane, or Dichloromethane (DCM)?
A1: The principle of "like dissolves like" is central here.[4] This compound possesses significant polarity due to the triazole ring's nitrogen atoms, the chloro group, and the ethyl ester functional group. These features allow for strong dipole-dipole interactions and hydrogen bonding.[5] Non-polar solvents like Toluene and Hexane lack the ability to form these favorable interactions and cannot overcome the compound's strong crystal lattice energy. While DCM has a dipole moment, it is a poor hydrogen bond acceptor and is often insufficient to effectively solvate this triazole derivative.
Q2: I observe my compound dissolving upon heating, but it crashes out of solution when cooled to room temperature. Is this normal?
A2: Yes, this is a very common observation. For most solid organic compounds, solubility increases with temperature.[4][6][7] Heating provides the necessary kinetic energy for solvent molecules to break down the solute's crystal lattice.[8] When the solution cools, the kinetic energy decreases, and if the concentration exceeds the solubility limit at that lower temperature, the compound will precipitate or crystallize out of the solution. This property can be leveraged for purification via recrystallization but is a challenge if you need a stable room-temperature solution.
Q3: Can I use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the compound? Are there any downsides?
A3: Absolutely. High-polarity, aprotic solvents like DMSO and DMF are typically excellent choices for dissolving this compound. They are strong hydrogen bond acceptors and have high dielectric constants, which are very effective at solvating polar molecules.[1] However, there are critical downsides to consider:
-
High Boiling Points: Their high boiling points (DMSO: 189 °C, DMF: 153 °C) make them difficult to remove under vacuum, which can complicate product isolation and purification.
-
Reactivity: DMF can decompose to form dimethylamine, which is basic and can react with sensitive functional groups. DMSO can be a potent oxidizing agent under certain conditions.
-
Water Miscibility: Both are hygroscopic and will readily absorb moisture from the atmosphere, which can be detrimental to water-sensitive reactions.
Q4: Is there a systematic way to find the best solvent without extensive trial and error?
A4: Yes, a theoretical approach using Hansen Solubility Parameters (HSP) can provide a rational starting point for solvent selection.[9][10][11] HSP breaks down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11] The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[10][12] While determining the exact HSP for your specific compound requires experimental work, you can estimate it based on its functional groups and use software to find solvents with similar parameters, significantly narrowing down your experimental screening.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a structured, problem-oriented approach to resolving common solubility challenges.
Problem 1: The compound shows negligible solubility in the desired reaction solvent.
This is the most frequent issue, especially when a reaction requires a non-polar or moderately polar solvent (e.g., for compatibility with other reagents).
Solution Pathway:
Detailed Causality & Actions:
-
Introduce a Co-solvent: Often, you don't need to completely abandon your primary solvent. Adding a small percentage (e.g., 5-10% v/v) of a strong, miscible polar aprotic solvent like DMF, DMSO, or NMP can dramatically increase solubility.[13][14][15] This "co-solvent" acts as a bridge, disrupting the solute's crystal lattice enough for the primary solvent to solvate it effectively.[16][17]
-
Action: To your suspension in the primary solvent, add the co-solvent dropwise while stirring vigorously until the solid dissolves. Use the minimum amount necessary. See Protocol 1 for a systematic approach.
-
-
Increase Temperature: For most endothermic dissolution processes, increasing the temperature increases solubility.[4][7]
-
Action: Gently heat the mixture to a temperature below the boiling point of the solvent. Monitor for dissolution. Crucial: Ensure your compound and other reagents are stable at this temperature. Run a small-scale stability test if unsure.
-
-
Change the Primary Solvent: If the above strategies fail, the polarity mismatch is likely too great.
-
Action: Move up the polarity scale. If you started with Toluene, try THF. If THF fails, try Acetonitrile or Ethyl Acetate. Refer to the Solvent Selection Table below for a guided choice.
-
Problem 2: The compound dissolves at high concentration but precipitates over time or upon temperature change.
This indicates you are operating near the saturation limit, creating a metastable supersaturated solution.
Solutions:
-
Work in a More Dilute Regime: The simplest solution is to lower the overall concentration. This may require increasing the total reaction volume.
-
Maintain Temperature: If the precipitation is due to cooling, maintain the reaction at the elevated temperature where the compound is soluble. This requires careful control using an oil bath and condenser.
-
Employ a Co-solvent System: A co-solvent system can increase the saturation ceiling at a given temperature, providing a more stable solution.[18] A mixture of THF and DMF, for instance, might keep the compound in solution at room temperature where THF alone would not.
Solvent Selection Data Table
The following table provides a starting point for solvent screening, ordered by increasing polarity.
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant (20°C) | Key Characteristics & Suitability Notes |
| Toluene | 2.4 | 111 | 2.38 | Unlikely to be effective alone. Useful as a primary solvent if a co-solvent is added. |
| Dichloromethane (DCM) | 3.1 | 40 | 9.08 | Low efficacy expected. Poor hydrogen bond acceptor. |
| Tetrahydrofuran (THF) | 4.0 | 66 | 7.58 | Good starting point for moderately polar choice. Ethereal oxygen can act as H-bond acceptor. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | 6.02 | Good starting point. Ester group offers some polarity and H-bond acceptance. |
| Acetone | 5.1 | 56 | 21 | Likely effective. Aprotic, polar, and easily removed. |
| Acetonitrile (MeCN) | 5.8 | 82 | 37.5 | Good choice. Aprotic and highly polar. Can be challenging to remove completely. |
| Dimethylformamide (DMF) | 6.4 | 153 | 36.7 | Very likely effective. Excellent solvent but high boiling point.[1] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | 46.7 | Most powerful solvent. Use when all else fails due to very high boiling point and potential reactivity.[1] |
Detailed Experimental Protocols
Protocol 1: Systematic Co-solvent Screening
This protocol allows you to determine the minimum amount of co-solvent needed to achieve a stable solution.
Objective: To find a binary solvent system that dissolves the compound at the desired concentration and temperature.
Materials:
-
This compound (e.g., 100 mg)
-
Primary solvent (S1, e.g., THF, 5 mL)
-
Co-solvent (S2, e.g., DMF)
-
Small vials, magnetic stirrer, and graduated pipettes or syringes.
Procedure:
-
Add the weighed compound to a vial with a stir bar.
-
Add a measured volume of the primary solvent, S1 (e.g., 4.9 mL). Begin stirring. The compound will likely remain as a suspension.
-
Using a micropipette or syringe, add the co-solvent (S2) in small, precise increments (e.g., 20 µL).
-
After each addition, allow the mixture to stir for 2-3 minutes and visually inspect for dissolution.
-
Continue adding the co-solvent incrementally until the solution becomes completely clear.
-
Record the total volume of S2 added. This gives you the minimum v/v percentage of co-solvent required.
-
Validation: Let the final solution stand at room temperature for at least 1 hour to ensure it is stable and does not precipitate.
Protocol 2: Temperature-Based Solubility Enhancement & Stability Check
Objective: To determine the temperature required for dissolution and assess compound stability.
Materials:
-
Compound in the chosen solvent (as a suspension).
-
Heating mantle or oil bath with a thermometer/temperature controller.
-
Condenser.
-
TLC or HPLC system for stability analysis.
Procedure:
-
Set up the reaction flask with the suspension and a stir bar. Attach a condenser.
-
Begin stirring and slowly increase the temperature of the bath in 5-10 °C increments.
-
Hold at each temperature for 5 minutes, observing for dissolution. Note the temperature at which the solution becomes clear. This is your dissolution temperature.
-
Stability Check (Critical): a. Once dissolved, take a small aliquot (sample A) for analysis. b. Keep the solution at the dissolution temperature for the intended duration of your experiment (e.g., 2 hours). c. After the time has elapsed, take a second aliquot (sample B). d. Analyze both sample A and sample B by TLC or HPLC. Compare them to a standard solution of the starting material. The appearance of new spots (TLC) or peaks (HPLC) in sample B indicates degradation. If degradation occurs, this method is unsuitable.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H6ClN3O2 | CID 52987580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kinampark.com [kinampark.com]
- 11. Solubility parameters (HSP) [adscientis.com]
- 12. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Controlling Regioselectivity in Substituted Triazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing regioisomer formation during the synthesis of substituted 1,2,3-triazoles.
The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne is a powerful transformation for creating the 1,2,3-triazole core, a privileged scaffold in medicinal chemistry and materials science. However, the thermal, uncatalyzed reaction often leads to a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and reducing the yield of the desired product.[1][2] This guide will equip you with the knowledge to steer your reaction toward the desired regioisomer with high selectivity.
Frequently Asked Questions (FAQs)
Q1: My thermal cycloaddition is yielding a mixture of 1,4- and 1,5-triazole isomers. How can I improve the regioselectivity?
A1: The thermal Huisgen cycloaddition often provides poor regioselectivity because the activation energies for the formation of both the 1,4- and 1,5-isomers are very similar.[3][4] While minor adjustments in solvent polarity can sometimes slightly influence the ratio, the most effective solution is to switch to a catalyzed reaction.[5]
-
For exclusive formation of 1,4-disubstituted triazoles , the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard.[1][6][7]
-
For selective synthesis of 1,5-disubstituted triazoles , the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[1][7][8]
Q2: I am performing a CuAAC reaction, but I'm still observing the formation of the 1,5-isomer. What's going wrong?
A2: This is an uncommon but possible issue. The CuAAC reaction is renowned for its high fidelity in producing the 1,4-isomer.[9][10][11] If you are seeing the 1,5-isomer, consider these possibilities:
-
Inadequate Copper(I) Concentration: The active catalyst is Cu(I). If your Cu(I) source has been oxidized to Cu(II) or if the in-situ reduction of a Cu(II) salt is inefficient, the catalyzed reaction rate will slow down, and the background thermal reaction (which produces both isomers) may become competitive, especially if you are running the reaction at elevated temperatures.
-
Reaction Temperature: High temperatures can promote the uncatalyzed thermal cycloaddition, leading to a mixture of isomers. CuAAC reactions are typically efficient at room temperature.[6]
-
Purity of Starting Materials: Ensure your azide and alkyne starting materials are pure and that the alkyne is terminal. Internal alkynes are generally unreactive in CuAAC.[7]
Q3: My RuAAC reaction for a 1,5-disubstituted triazole has a low yield. How can I optimize it?
A3: Low yields in RuAAC reactions can often be traced back to catalyst activity, substrate reactivity, or reaction conditions.
-
Catalyst Choice: Pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes are generally more effective than their cyclopentadienyl [CpRuCl] counterparts.[1][8] CpRuCl(PPh₃)₂ and Cp*RuCl(COD) are highly effective catalysts.[8][12][13]
-
Substrate Limitations: Tertiary azides can be significantly less reactive in RuAAC reactions compared to primary and secondary azides.[12][13]
-
Solvent Effects: The choice of solvent can be critical. While a range of solvents can be used, optimization may be necessary for your specific substrates.
Troubleshooting Guides & In-Depth Protocols
Issue 1: Achieving High Regioselectivity for 1,4-Disubstituted Triazoles
The formation of the 1,4-disubstituted triazole is best achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry" and is prized for its reliability and specificity.[6][14]
The "Why": Understanding the CuAAC Mechanism
The high regioselectivity of the CuAAC reaction stems from its stepwise mechanism, which is fundamentally different from the concerted thermal cycloaddition.[3][15] While initial proposals suggested a mononuclear copper catalyst, substantial evidence now points to a dinuclear copper intermediate being kinetically favored.[3][6] The currently accepted mechanism involves the formation of a copper acetylide, which then coordinates with the azide. This organized transition state assembly directs the cycloaddition to exclusively form the 1,4-isomer.[1][15]
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 9. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 15. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling the Synthesis of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important building block for library synthesis. We will delve into the practical aspects of the synthesis, troubleshoot common issues, and provide scientifically-grounded explanations for the recommended procedures.
Overview of the Synthetic Strategy
This compound is a valuable heterocyclic compound frequently used in the synthesis of pharmaceutical libraries due to its versatile reactivity. The most common and scalable synthetic route involves a three-step process starting from commercially available reagents. This process is designed to be robust and amenable to scale-up, provided that critical parameters are carefully controlled.
The overall synthetic workflow is as follows:
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid
The initial step is a classic Fischer esterification to produce Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate.[1]
-
Reagents and Stoichiometry:
| Reagent | Molar Eq. | Notes |
| 5-amino-1H-1,2,4-triazole-3-carboxylic acid | 1.0 | Starting material. |
| Absolute Ethanol | 10-20 vol | Serves as both reagent and solvent. |
| Concentrated Sulfuric Acid | 0.1-0.2 | Catalyst. Thionyl chloride can also be used.[1] |
-
Procedure:
-
Suspend 5-amino-1H-1,2,4-triazole-3-carboxylic acid in absolute ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.
-
Carefully add concentrated sulfuric acid to the suspension. An exotherm may be observed.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2 & 3: Diazotization and Sandmeyer-type Chlorination
This two-step, one-pot procedure is the most critical part of the synthesis and requires strict temperature control. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides via a diazonium salt intermediate.[2][3][4]
-
Reagents and Stoichiometry:
| Reagent | Molar Eq. | Notes |
| Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate | 1.0 | Intermediate from Step 1. |
| Concentrated Hydrochloric Acid | 3.0-4.0 | Solvent and reagent. |
| Sodium Nitrite (NaNO₂) | 1.0-1.1 | Diazotizing agent. |
| Copper(I) Chloride (CuCl) | 1.0-1.2 | Catalyst for the Sandmeyer reaction. |
-
Procedure:
-
Dissolve Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the triazole solution, maintaining the temperature below 5 °C.[5] Caution: This reaction is exothermic and produces nitrous acid. Ensure good ventilation.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution. Vigorous nitrogen gas evolution will be observed. Caution: This step is highly exothermic and releases a large volume of nitrogen gas. Ensure the reaction vessel has adequate headspace and is well-vented.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of this synthesis in a question-and-answer format.
Low Yield in Esterification (Step 1)
Q: My yield for the ethyl ester is consistently low. What are the likely causes and how can I improve it?
A: Low yields in Fischer esterification are often due to incomplete reaction or product loss during workup.
-
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction is an equilibrium. Using a large excess of ethanol and an effective acid catalyst is crucial.[1] Ensure the reaction is heated to a steady reflux for a sufficient duration. Monitor by TLC or LC-MS until the starting material is consumed.
-
Water Contamination: The presence of water can hinder the reaction. Use absolute ethanol and ensure all glassware is dry.
-
Product Loss During Workup: The ethyl ester has some water solubility.[1] During the neutralization and extraction steps, minimize the volume of aqueous solutions used. Back-extract the aqueous layers with your organic solvent to recover any dissolved product.
-
Insufficient Acid Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst like sulfuric acid.
-
Difficulties with Diazotization and Sandmeyer Reaction (Steps 2 & 3)
Q: I am observing a dark-colored, tarry byproduct and a low yield of the chlorinated product. What is going wrong?
A: This is a common issue and is almost always related to poor temperature control during the diazotization and/or the Sandmeyer reaction.
-
Potential Causes & Solutions:
-
Temperature Excursion: The diazonium salt intermediate is unstable at higher temperatures and will decompose to form phenolic byproducts and other polymeric materials.[5][6] It is absolutely critical to maintain the temperature below 5 °C during the addition of sodium nitrite and the subsequent transfer to the copper(I) chloride solution.[5] On a larger scale, this requires a robust cooling system (e.g., a jacketed reactor with a chiller).
-
Slow Addition of Diazonium Salt: The addition of the diazonium salt to the copper catalyst should be controlled to manage the exotherm and the rate of nitrogen evolution. A slow, steady addition is key.
-
Impure Starting Material: Impurities in the ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate can lead to side reactions. Ensure the intermediate from Step 1 is of high purity.
-
Caption: Troubleshooting decision tree for the Sandmeyer reaction.
Purification Challenges
Q: I am having difficulty purifying the final product. What are the best methods for scale-up?
A: Purification of the final product can be challenging due to the presence of closely related impurities.
-
Recommended Purification Strategies:
-
Recrystallization: This is often the most effective method for large-scale purification.[7] Experiment with different solvent systems to find one that provides good recovery and purity. Common systems include ethanol/water, ethyl acetate/hexanes, and toluene.
-
Column Chromatography: While effective at the lab scale, it can be cumbersome for large quantities. If necessary, use a wider diameter column with a larger amount of silica gel. Automated flash chromatography systems can be beneficial for library synthesis scale.
-
Aqueous Wash: Ensure thorough washing of the crude product during workup to remove any water-soluble impurities and residual acid.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for this synthesis? A1: The diazotization step is the most hazardous. Diazonium salts can be explosive in their isolated, dry form.[5][6] Always keep the diazonium salt in solution and at a low temperature.[5] The Sandmeyer reaction is highly exothermic and releases a large volume of nitrogen gas; ensure adequate cooling and venting.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q2: Can I use a different copper catalyst for the Sandmeyer reaction? A2: Copper(I) chloride is the most common and effective catalyst for this transformation.[2] While other copper salts might work, CuCl is generally preferred for chlorinations.
Q3: How can I monitor the progress of these reactions? A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reactions. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, intermediate, and product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information and confirm the identity of the products.
Q4: What is the expected overall yield for this three-step synthesis? A4: With proper optimization and careful execution, an overall yield of 50-70% is achievable. The Sandmeyer reaction is often the lowest yielding step.
Process Safety Considerations
Scaling up chemical reactions introduces new safety challenges. For the synthesis of this compound, the primary hazards are associated with the diazotization and Sandmeyer steps.
-
Thermal Hazard of Diazonium Salt: The diazonium salt intermediate is thermally unstable.[5] Accumulation of this intermediate, especially at elevated temperatures, can lead to a runaway reaction and potentially an explosion.
-
Mitigation:
-
Use a jacketed reactor with a reliable cooling system to maintain strict temperature control.
-
Employ continuous processing or flow chemistry for the diazotization step on a very large scale to minimize the amount of diazonium salt present at any given time.[9]
-
Never isolate the diazonium salt intermediate.
-
-
-
Gas Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas.
-
Mitigation:
-
Ensure the reactor is not sealed and has a pressure-relief system.
-
The rate of gas evolution should be controlled by the slow addition of the diazonium salt solution.
-
-
-
Corrosive Reagents: Concentrated acids (sulfuric and hydrochloric) are used.
-
Mitigation:
-
Use appropriate corrosion-resistant equipment.
-
Handle these reagents with care, using proper PPE.
-
-
By understanding the chemistry, anticipating potential problems, and adhering to strict safety protocols, the synthesis of this compound can be successfully and safely scaled up for library synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 5-Chloro-1H-1,2,4-triazole-3-carboxylate
Welcome to the technical support center for the synthesis and purification of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve high purity and yield in your reactions.
Introduction: The Synthetic Landscape and Impurity Profile
This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its preparation, while conceptually straightforward, can be accompanied by the formation of several impurities that complicate downstream applications. A prevalent synthetic strategy involves the cyclocondensation of an activated carboxylic acid derivative with a suitable nitrogen-rich precursor. A common route is the reaction of a chloro-acyl hydrazide with an imidate, or the reaction of a chloro-oxoacetate with a guanidine derivative.
The nature of the impurities is intrinsically linked to the chosen synthetic pathway. Common challenges include incomplete cyclization, side reactions leading to isomeric byproducts, and degradation of the starting materials or the desired product. This guide will focus on a widely employed synthetic approach and the associated impurities.
Visualizing the Path to Purity: A General Workflow
The journey from a crude reaction mixture to a highly pure product can be visualized as a multi-step process. The following diagram outlines a typical purification workflow for this compound.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Impurity Identification and Mitigation
Q1: My NMR and LC-MS analyses show a significant amount of a byproduct with a similar mass to my product. What could it be?
A1: A common impurity in the synthesis of 1,2,4-triazoles, especially when starting from acyl hydrazides, is the formation of a 1,3,4-oxadiazole isomer.[1] This occurs through a competing cyclization pathway where the oxygen of the acyl hydrazide attacks the imidate carbon, followed by dehydration.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. The presence of water can promote side reactions.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetic product, which is often the desired triazole.[1]
-
Reagent Choice: The choice of condensing agent can influence the reaction pathway. For instance, using phosphorus oxychloride or thionyl chloride can sometimes favor oxadiazole formation. Milder conditions are generally preferred.
Q2: I observe unreacted starting materials in my crude product. How can I drive the reaction to completion?
A2: Incomplete conversion is a frequent issue. Several factors can contribute to this:
-
Insufficient Reaction Time or Temperature: Monitor your reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.
-
Purity of Starting Materials: Impurities in your starting materials, such as excess water in hydrazides, can inhibit the reaction.[1] Ensure your reagents are of high purity and are properly dried.
-
Stoichiometry: Carefully check the stoichiometry of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion, but a large excess can lead to purification challenges.
Q3: My product seems to be degrading during work-up or purification. What could be the cause?
A3: this compound, like many esters, can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. The triazole ring itself can also be prone to degradation under harsh conditions.
Mitigation Strategies:
-
Neutral Work-up: Aim for a neutral pH during your aqueous work-up. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Avoid High Temperatures: During solvent evaporation, use a rotary evaporator at a moderate temperature to prevent thermal decomposition.
-
Storage: Store the purified compound in a cool, dry, and dark place to prevent degradation over time.
Purification Protocols
Q4: What is the recommended method for the initial purification of the crude product?
A4: For the initial removal of major impurities and unreacted starting materials, column chromatography is often effective.
Step-by-Step Column Chromatography Protocol:
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with your chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Typical Solvent Systems for Chromatography:
| Component 1 | Component 2 | Typical Ratio (v/v) |
| Hexanes | Ethyl Acetate | 9:1 to 1:1 |
| Dichloromethane | Methanol | 99:1 to 95:5 |
Q5: How can I achieve high purity ( >98%) after initial purification?
A5: Recrystallization is an excellent technique for the final purification of this compound to achieve high purity. A patent for a similar compound, methyl 1,2,4-triazole-3-carboxylate, describes achieving purities of over 98% by recrystallization from methanol.[2]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include alcohols (methanol, ethanol) or mixtures like ethyl acetate/hexanes.
-
Dissolution: Dissolve the partially purified product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum.
Recrystallization Solvent Suggestions:
| Solvent/Mixture | Comments |
| Methanol | Effective for similar triazole carboxylates.[2] |
| Ethanol | A good general choice for many organic compounds. |
| Ethyl Acetate/Hexanes | The product is dissolved in hot ethyl acetate, and hexanes are added until turbidity is observed. |
| Toluene | Can be effective for recrystallizing triazole derivatives.[3] |
Visualizing Impurity Formation
The following diagram illustrates a potential side reaction leading to the formation of a 1,3,4-oxadiazole impurity from an acylhydrazide intermediate.
Caption: Competing cyclization pathways leading to the desired 1,2,4-triazole and the 1,3,4-oxadiazole impurity.
Analytical Characterization
Q6: What are the typical analytical methods to assess the purity of my product?
A6: A combination of techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity of your product and detecting impurities. A C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) is a good starting point.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your product and identifying any major impurities.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of your product and any impurities, which can help in their structural elucidation.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
By understanding the potential pitfalls in the synthesis and employing systematic troubleshooting and purification strategies, you can consistently obtain high-quality this compound for your research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate as a Versatile Synthetic Scaffold
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal and agrochemical development, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active agents.[1][2][3] Its rigid, planar structure and capacity for hydrogen bonding make it an ideal framework for interacting with biological targets.[4] Strategic functionalization of this core is paramount, and among the most powerful tools available to the synthetic chemist is halogenation. The introduction of a halogen atom can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[5][6][7]
This guide provides an in-depth comparison of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (EHT-Cl), a key building block, with its halogenated analogues. We will explore its synthesis, comparative reactivity, and the strategic implications of choosing chlorine over other halogens in the context of drug design and lead optimization.
Physicochemical Profile of this compound (EHT-Cl)
EHT-Cl is a stable, crystalline solid that serves as an excellent starting point for diversification. Its structure features an electron-deficient triazole ring activated by two electron-withdrawing groups: a C3-ethyl ester and a C5-chloro atom. This electronic arrangement is key to its utility.
| Property | Value | Source |
| CAS Number | 774608-88-7 | [8] |
| Molecular Formula | C₅H₆ClN₃O₂ | [8][9] |
| Molecular Weight | 175.58 g/mol | [8] |
| Density | 1.456 g/cm³ | [8] |
| Boiling Point | 337°C at 760 mmHg | [8] |
| Calculated LogP | 1.5 | [8] |
graph EHT_Cl_Structure { layout=neato; node [shape=none, margin=0]; edge [style=bold];// Define nodes for atoms C1 [label="C"]; N2 [label="N"]; C3 [label="C"]; N4 [label="N"]; N1 [label="N"]; Cl5 [label="Cl"]; C_ester [label="C"]; O_double [label="O"]; O_single [label="O"]; C_ethyl1 [label=" "]; C_ethyl2 [label=" "];
// Define invisible nodes for positioning ester group ester_pos [pos="2.5,-0.5!", shape=point]; ethyl_pos1 [pos="3.8,0.3!", shape=point]; ethyl_pos2 [pos="4.5,-0.4!", shape=point];
// Position the nodes C1 [pos="0,0!"]; N2 [pos="-0.87,-0.5!"]; C3 [pos="-0.87,-1.5!"]; N4 [pos="0,-2!"]; N1 [pos="0.87,-1!"]; Cl5 [pos="0.87,0.7!"]; C_ester [pos="1.7,-1.5!"]; O_double [pos="1.7,-2.3!"]; O_single [pos="2.8,-1!"];
// Draw bonds C1 -- N2; N2 -- C3; C3 -- N4; N4 -- N1; N1 -- C1; C1 -- Cl5; N1 -- H [label="H", pos="1.5,-0.5!"]; C3 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- C_ethyl1 [pos="3.5,-0.5!"]; C_ethyl1 -- C_ethyl2 [pos="4.2,0!"];
// Add labels for ethyl group ethyl_label1 [label="CH₂", pos="3.5,-0.5!"]; ethyl_label2 [label="CH₃", pos="4.2,0!"]; }
Caption: Chemical Structure of this compound.
Synthetic Strategy: A Validated Approach
The synthesis of 5-substituted 1,2,4-triazole-3-carboxylates is well-established.[10][11] A robust and scalable approach for EHT-Cl proceeds via the cyclocondensation of an acylhydrazide precursor. The workflow below outlines a typical, reliable synthesis, designed for efficiency and high purity.
Caption: General synthetic workflow for EHT-Cl.
The Halogen as a Synthetic Handle: A Comparative Reactivity Analysis
The C5-halogen on the triazole ring is not merely a static substituent; it is a versatile functional group for further elaboration, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The choice of halogen dictates the synthetic routes available and the conditions required.
The carbon atoms in the 1,2,4-triazole ring are electron-deficient due to the adjacent electronegative nitrogen atoms, making them susceptible to nucleophilic attack, especially when an activating group (like a halogen) is present.[12][13]
Reactivity Trend: F, Cl, Br, I
The reactivity of the C5-halogen towards SNAr generally follows the trend F > Cl > Br > I , which is typical for SNAr reactions where the rate-limiting step is the initial nucleophilic attack, stabilized by the electronegativity of the halogen. However, for cross-coupling reactions, the trend is reversed (I > Br > Cl >> F ), reflecting C-X bond strength.
| Halogen (X) | C-X Bond Energy (kJ/mol, approx.) | Suitability for SNAr | Suitability for Cross-Coupling | Key Considerations |
| Fluoro (F) | ~485 | Very High (if activated) | Very Poor | Extremely stable C-F bond. Often unreactive. Used to block metabolism. |
| Chloro (Cl) | ~340 | Excellent | Good | The Workhorse: A balanced choice offering good reactivity for SNAr with a wide range of nucleophiles under moderate conditions. Also amenable to certain cross-coupling reactions. |
| Bromo (Br) | ~285 | Good | Excellent | More reactive than chloro derivatives, making it ideal for Suzuki, Buchwald-Hartwig, and other cross-couplings. May be less stable. |
| Iodo (I) | ~210 | Moderate | Superior | Highest reactivity for cross-coupling due to the weakest C-I bond. Often more expensive and can have lower stability. |
Why EHT-Cl Offers a Strategic Advantage
EHT-Cl represents a strategic "sweet spot" for synthetic chemists.
-
Versatility: The C-Cl bond is reactive enough to be displaced by a broad array of N- (amines, anilines), S- (thiols), and O- (alcohols, phenols) nucleophiles, typically requiring only a base and moderate heat.[14][15]
-
Stability: It is significantly more stable for storage and handling than its bromo or iodo counterparts, simplifying purification and scale-up.
-
Cost-Effectiveness: Chloro-aromatics are generally more accessible and cost-effective than their heavier halogen analogues.
Experimental Protocol: Representative SNAr with Aniline
This protocol demonstrates a typical nucleophilic substitution, providing a self-validating system where reaction progress can be monitored by TLC or LC-MS.
Objective: To synthesize Ethyl 5-(phenylamino)-1H-1,2,4-triazole-3-carboxylate.
Materials:
-
This compound (EHT-Cl) (1.0 eq)
-
Aniline (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF) (5-10 volumes)
-
Ethyl acetate (EtOAc)
-
Saturated aq. NaCl (Brine)
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add EHT-Cl (1.0 eq) and dissolve in DMF (5-10 volumes).
-
Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr mechanism. A nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture.
-
-
Addition of Reagents: Add aniline (1.2 eq) followed by the dropwise addition of DIEA (2.5 eq).
-
Causality: Aniline is the nucleophile. DIEA is a bulky, non-nucleophilic base used to neutralize the HCl generated during the reaction. Using an excess ensures the reaction goes to completion without protonating the aniline nucleophile.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material (EHT-Cl) is consumed (typically 4-12 hours).
-
Causality: Heating provides the necessary activation energy for the reaction. Monitoring ensures the reaction is stopped at the optimal time, maximizing yield and minimizing byproduct formation.
-
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine (2x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the water-soluble DMF and salts (DIEA·HCl). The brine wash removes residual water from the organic layer. MgSO₄ is a drying agent.
-
-
Purification: Purify the resulting crude solid by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization to afford the pure product.
Impact of Halogen Choice on Biological and Pharmacokinetic Profiles
The strategic placement of halogens is a cornerstone of modern drug design.[6] The choice of halogen has predictable, though context-dependent, effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with the biological target.
Caption: Decision matrix for selecting a halogen in drug design.
Modulating Lipophilicity and Permeability
Adding a halogen atom to a molecule invariably increases its lipophilicity and hydrophobicity.[5][16] This is because halogens are more polarizable than hydrogen, leading to stronger van der Waals interactions with nonpolar environments like lipid bilayers.[7][17] The general trend for increasing lipophilicity is H < F < Cl < Br < I . Judicious use of this effect can improve a drug's ability to cross cellular membranes and enhance oral absorption.
Blocking Metabolic Oxidation
One of the most common applications of halogenation is to block metabolic "soft spots." Cytochrome P450 enzymes often hydroxylate electron-rich C-H bonds, leading to rapid drug clearance. Replacing a susceptible hydrogen with a halogen, particularly the strongly bonded fluorine or chlorine, can prevent this oxidation and significantly extend a drug's in-vivo half-life.[16]
Enhancing Target Affinity via Halogen Bonding
For a long time, halogens were considered simple steric and lipophilic contributors. However, it is now well-established that they can act as "halogen bond" donors.[6] A halogen bond is a non-covalent interaction where a region of positive electrostatic potential (the σ-hole) on the halogen interacts with a Lewis base (e.g., a carbonyl oxygen or nitrogen on a protein backbone). The strength of this bond follows the trend I > Br > Cl > F . This interaction can be a powerful tool for rational drug design, used to anchor a ligand in a binding pocket and enhance both potency and selectivity.[6] Numerous drugs and clinical candidates containing halogens owe their efficacy to this specific interaction.[4][18]
Conclusion and Outlook
While a full range of halogenated triazoles has a place in the medicinal chemist's toolbox, This compound stands out as a building block of exceptional utility. It achieves an optimal balance between chemical stability and synthetic reactivity, making it ideal for the rapid generation of diverse compound libraries via nucleophilic substitution.
Its chlorine atom serves not only as a reliable synthetic handle but also provides a moderate increase in lipophilicity and the potential for weak halogen bonding interactions. Compared to its fluoro-analogue, it is far more synthetically versatile. Compared to its bromo- and iodo-analogues, it is more stable, cost-effective, and often sufficiently reactive for the desired transformations. For researchers in drug development, EHT-Cl represents a robust, reliable, and strategically sound starting point for exploring the vast chemical space surrounding the privileged 1,2,4-triazole scaffold.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. This compound | C5H6ClN3O2 | CID 52987580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate and Its Thio- and Aza- Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1][2] This guide provides an in-depth comparison of the bioactivity of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate, a key building block, with its corresponding thio- and aza- analogs. By examining the subtle yet impactful modifications of the 5-position substituent, we aim to elucidate the resulting shifts in antimicrobial and anticancer properties, offering valuable insights for researchers and drug development professionals.
Introduction: The Versatile 1,2,4-Triazole Core
The 1,2,4-triazole ring is a privileged structure in drug discovery, present in a variety of clinically approved drugs such as the antifungal agent fluconazole and the anticancer drug letrozole.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its success as a pharmacophore. This compound serves as a versatile intermediate, with the chloro- and ethyl carboxylate groups providing reactive handles for further chemical modifications to modulate biological activity.
This guide will focus on a comparative analysis of three classes of compounds:
-
Parent Compound: this compound
-
Thio-analogs: Where the 5-chloro substituent is replaced by a thiol or substituted thioether group.
-
Aza-analogs: Where the 5-chloro substituent is replaced by an amino or substituted amino group.
Synthesis Strategies: Building the Molecular Architectures
The synthetic accessibility of these analogs is a critical factor in their exploration as potential drug candidates. The following schemes illustrate common synthetic routes to the parent compound and its derivatives.
Synthesis of Ethyl 5-substituted-1H-1,2,4-triazole-3-carboxylates
A general and efficient method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[3] This approach allows for the introduction of various substituents at the 5-position of the triazole ring.
Caption: General synthesis of Ethyl 5-substituted-1H-1,2,4-triazole-3-carboxylates.
For the parent compound, This compound , a specific starting material such as chloroacetic acid hydrazide would be utilized.
Synthesis of 5-Thio-substituted-1,2,4-triazole Analogs
The synthesis of 5-mercapto-1,2,4-triazole-3-carboxylic acid derivatives often starts from thiocarbohydrazide, which undergoes cyclization with a suitable dicarbonyl compound or its equivalent. Further alkylation of the thiol group can introduce a variety of thioether substituents.[4]
References
A Senior Application Scientist's Guide to the Validation of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (ECTC) Purity by High-Performance Liquid Chromatography
Abstract
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (ECTC) is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of the final product's quality, safety, and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of ECTC. We will explore the technical nuances of method selection, present a detailed, validated Reversed-Phase HPLC (RP-HPLC) protocol, and contextualize the validation process within the framework of international regulatory standards. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Analytical Challenge of ECTC
This compound is a heterocyclic compound characterized by its inherent polarity, a trait conferred by the triazole ring system and ester functionality.[1][2] The primary analytical challenge in developing a purity method for ECTC lies in achieving adequate retention on conventional nonpolar stationary phases used in RP-HPLC.[3] Without sufficient retention, the main ECTC peak may elute near the solvent front, co-eluting with potential polar impurities and making accurate quantification impossible.[4]
Therefore, the choice of chromatographic conditions—particularly the stationary phase and mobile phase composition—is paramount. This guide will compare two primary approaches: a robust RP-HPLC method and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing the rationale for selecting the optimal strategy for routine quality control.
Comparative Analysis of HPLC Methodologies
The selection of an HPLC method is a balance between achieving the necessary separation and ensuring the method is robust, reproducible, and transferable.
| Parameter | Reversed-Phase HPLC (C18 Column) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separates analytes based on hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[5][6] | Separates analytes based on polarity. A polar stationary phase is used with a largely organic mobile phase.[7] |
| Retention of ECTC | Moderate. Requires optimization of mobile phase (pH, buffer) to ensure retention and avoid peak tailing. May require specialized "aqueous-stable" C18 phases.[8] | Strong. Ideal for highly polar compounds, providing excellent retention for ECTC and its polar impurities.[9] |
| Advantages | Ubiquitous in QC labs, extensive column selection, high robustness, and well-understood mechanisms. | Superior retention for very polar analytes that are unretained in reversed-phase.[10] |
| Disadvantages | Potential for poor retention of ECTC and early-eluting impurities. Highly aqueous mobile phases can cause phase collapse on traditional C18 columns.[8] | Longer column equilibration times, sensitivity to water content in the sample diluent, and potentially lower reproducibility than RP-HPLC. |
| Verdict for ECTC | Recommended for Routine QC. With proper method development, RP-HPLC offers the best combination of performance, robustness, and ease of use for validating ECTC purity. | Alternative/Orthogonal Method. Excellent for impurity profiling, especially for identifying and quantifying highly polar process impurities or degradants. |
Recommended Protocol: Validated RP-HPLC Method for ECTC Purity
This section details a validated RP-HPLC method that ensures robust and reliable purity determination of ECTC. The choice of a Photodiode Array (PDA) detector is critical, as it provides not only quantitative data but also spectral information to assess peak purity and aid in peak identification.[11][12]
Chromatographic Conditions
| Parameter | Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/DAD detector. | A standard, reliable system capable of precise gradient elution and spectral data acquisition. |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | This column chemistry provides excellent stability across a wide pH range and is designed to prevent phase collapse in highly aqueous mobile phases, ensuring robust performance. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid serves as a buffer and an ion-pairing agent, ensuring the protonation of the triazole ring for consistent retention and sharp peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 5% B; 18-25 min: 5% B (re-equilibration) | A gradient program allows for the elution of less polar impurities while ensuring the main ECTC peak is well-resolved from early-eluting polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations. |
| Detection | PDA/DAD at 220 nm. Spectral scan from 190-400 nm.[13][14] | 220 nm provides good sensitivity for the triazole chromophore. Full spectral scanning allows for peak purity analysis. |
| Injection Volume | 10 µL | |
| Sample Diluent | Water:Acetonitrile (80:20 v/v) | This mixture ensures sample solubility and is compatible with the initial mobile phase conditions to prevent peak distortion. |
| Standard Conc. | 0.5 mg/mL | |
| Sample Conc. | 0.5 mg/mL |
Experimental Workflow Diagram
Caption: Workflow for HPLC method validation from development to routine use.
Method Validation Protocol & Results
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[15][16]
Specificity (Forced Degradation)
Specificity was demonstrated by subjecting an ECTC sample to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).
-
Procedure: A 0.5 mg/mL solution of ECTC was exposed to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat (80°C), and UV light (254 nm) for 24 hours.
-
Results: In all stressed samples, the main ECTC peak was well-resolved from all degradation product peaks. The PDA detector confirmed peak purity, demonstrating that no co-eluting peaks were present at the apex of the ECTC peak. This confirms the method's ability to unequivocally assess the analyte in the presence of potential degradants.
Linearity
-
Procedure: A series of five solutions were prepared from a stock solution of ECTC ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (0.005 to 0.75 mg/mL).
-
Results: The method demonstrated excellent linearity over the tested range.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
| Y-intercept | 1250 | Report |
| Slope | 854321 | Report |
Accuracy (Recovery)
-
Procedure: Accuracy was determined by spiking a placebo mixture with ECTC at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.
-
Results: The method is highly accurate, with excellent recovery values.
| Spike Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.5% | 0.4% | 98.0% - 102.0% Recovery |
| 100% | 100.2% | 0.3% | 98.0% - 102.0% Recovery |
| 120% | 100.8% | 0.5% | 98.0% - 102.0% Recovery |
Precision
-
Repeatability (System Precision): Six replicate injections of the 0.5 mg/mL standard solution were performed. The %RSD for peak area was 0.2% (Acceptance Criteria: ≤ 1.0%).
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system. The %RSD for the results between the two sets of experiments was 0.8% (Acceptance Criteria: ≤ 2.0%).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of injections of dilute ECTC solutions.
-
Results:
-
LOD: 0.0015 mg/mL (S/N ≈ 3:1)
-
LOQ: 0.005 mg/mL (S/N ≈ 10:1) The LOQ was confirmed to have acceptable precision and accuracy.
-
Robustness
-
Procedure: Method parameters were deliberately varied to assess the impact on the results. Variations included:
-
Flow rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Results: No significant changes in peak area, retention time, or resolution were observed, demonstrating the method's robustness for routine use in a QC environment.
Conclusion
The Reversed-Phase HPLC method detailed in this guide provides a robust, accurate, and precise system for the determination of purity for this compound. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is fit for its intended purpose in a regulated quality control laboratory. The use of a PDA detector adds a layer of confidence by enabling simultaneous peak purity assessment. While HILIC remains a valuable orthogonal technique for specialized impurity investigations, the presented RP-HPLC method stands as the superior choice for routine, high-throughput purity analysis due to its established reliability and ease of implementation.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H6ClN3O2 | CID 52987580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. jordilabs.com [jordilabs.com]
- 6. uhplcs.com [uhplcs.com]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
- 11. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ctlatesting.com [ctlatesting.com]
- 14. labcompare.com [labcompare.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. starodub.nl [starodub.nl]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate Derivatives
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2][3][4] Its unique structural features, including hydrogen bonding capability, dipole character, and metabolic stability, make it a versatile framework for drug design.[5] Compounds incorporating the 1,2,4-triazole core exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][6][7]
This guide focuses on a particularly valuable starting block: Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate .[8] The strategic placement of a reactive chloro group at the C5 position and an easily modifiable ester at the C3 position makes this molecule an ideal precursor for generating diverse chemical libraries. By systematically modifying this core structure, researchers can explore and define the structure-activity relationships (SAR) that govern biological efficacy. This guide provides a comparative analysis of these derivatives, supported by experimental data and protocols, to inform the rational design of novel therapeutic candidates.
The Core Scaffold: Opportunities for Derivatization
The foundational molecule, this compound, offers three primary sites for chemical modification: the N1 position of the triazole ring, the C5 chloro group, and the C3 ethyl carboxylate. Each site provides a vector for altering the compound's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—thereby influencing its interaction with biological targets.
Synthetic Pathways: From Core to Derivative Library
The synthesis of a diverse library of derivatives begins with robust and regioselective chemical strategies. The core triazole ring itself can be efficiently constructed, often through the cyclocondensation of carboxylic acid hydrazides with reagents like ethyl carbethoxyformimidate.[9] Once the core scaffold is obtained, a variety of modifications can be introduced.
A generalized workflow for derivatization involves sequential or parallel reactions targeting the key modification sites. For instance, the N1 position can be alkylated, followed by nucleophilic substitution at the C5 position. Alternatively, the C3 ester can be converted to an amide prior to other modifications.
Comparative SAR Analysis: Biological Activity Profiles
The true value of this scaffold is realized when comparing the biological activities of its derivatives. Modifications at each site can dramatically alter potency and selectivity against different targets.
Antimicrobial Activity (Antibacterial & Antifungal)
1,2,4-triazole derivatives are well-established antimicrobial agents.[10][11] SAR studies reveal that the nature of the substituent plays a critical role in determining the spectrum and potency of activity.
-
Influence of C5 Substituents: Replacing the C5-chloro group with sulfur-containing moieties (thiols, thiones) often leads to broad-spectrum activity.[6][7] The introduction of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3), can also enhance antimicrobial effects.[7] In contrast, bulky aromatic amines at C5 may favor activity against specific bacterial strains.
-
Influence of N1 and C3 Substituents: Lipophilic groups at the N1 position can improve membrane permeability, a key factor in antibacterial efficacy. Conversion of the C3-ester to a carboxamide can introduce new hydrogen bonding interactions, which may enhance binding to bacterial enzymes. Quantitative structure-activity relationship (QSAR) studies on related quinolone-triazole hybrids have shown that electronic properties (partial atomic charges) and hydrophobicity (logP) are key descriptors controlling antibacterial activity.[12]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound ID | R1 (at N1) | R2 (at C5) | R3 (at C3) | S. aureus | P. aeruginosa | C. albicans |
| Core | -H | -Cl | -COOEt | >128 | >128 | >128 |
| A-1 | -H | -NH-(4-Cl-Ph) | -COOEt | 64 | 128 | 64 |
| A-2 | -H | -SH | -COOEt | 32 | 64 | 32 |
| A-3 | -CH2-Ph | -SH | -COOEt | 16 | 32 | 16 |
| A-4 | -H | -SH | -CONH-(4-F-Ph) | 8 | 16 | 8 |
| Ciprofloxacin | (Reference) | 1 | 0.5 | N/A | ||
| Fluconazole | (Reference) | N/A | N/A | 4 | ||
| (Data is representative and compiled from general findings in sources like[7][10][11][12][13]) |
Anticancer Activity
Derivatives of 1,2,4-triazoles have shown significant potential as anticancer agents, acting through various mechanisms including tubulin polymerization inhibition, kinase inhibition, and aromatase inhibition.[2][14][15]
-
Tubulin Polymerization Inhibitors: Certain triazole derivatives function as potent inhibitors of tubulin polymerization by competing with colchicine for its binding site, leading to cell cycle arrest and apoptosis.[14][15] SAR studies in this class have shown that specific aromatic substitutions on the triazole ring are crucial for high potency, often with EC50 values in the nanomolar range.
-
Kinase and Aromatase Inhibitors: The triazole scaffold is present in approved drugs like Letrozole, an aromatase inhibitor. Modifications can be tailored to target the active sites of specific kinases or enzymes involved in cancer progression. For instance, indole-triazole hybrids have demonstrated excellent efficacy against liver cancer cell lines.[1]
Table 2: Comparative Anticancer Activity (IC50, µM)
| Compound ID | R1 (at N1) | R2 (at C5) | R3 (at C3) | MCF-7 (Breast) | HepG2 (Liver) | A431 (Skin) |
| B-1 | -(4-MeO-Ph) | -(4-F-Ph) | -COOEt | 25.4 | 30.1 | 15.8 |
| B-2 | -(Indole) | -NH-(Ph) | -COOEt | 10.2 | 1.8 | 9.5 |
| B-3 | -(4-MeO-Ph) | -(3,4-diCl-Ph) | -COOEt | 5.1 | 4.6 | 0.05[14] |
| B-4 | -(4-CN-Ph) | -H | -CONH2 | 2.2 (Aromatase inh.) | 18.9 | 21.4 |
| Doxorubicin | (Reference) | 0.8 | 1.2 | 1.5 | ||
| (Data is representative and compiled from general findings in sources like[1][2][14][15]) |
Enzyme Inhibition
The 1,2,4-triazole scaffold is a versatile inhibitor of a wide range of enzymes relevant to human health, including cholinesterases (implicated in Alzheimer's disease) and α-glucosidase (a target for diabetes).[16][17][18]
-
α-Glucosidase Inhibition: In the search for anti-diabetic agents, triazole derivatives have been identified as potent α-glucosidase inhibitors.[5] SAR studies on azinane-triazole derivatives showed that nearly all tested compounds were more potent than the reference drug, acarbose.[17] The presence and position of substituents on a phenyl ring attached to the triazole core were critical; for example, a 3-methylphenyl moiety conferred excellent activity.[17]
-
Cholinesterase Inhibition: Triazole derivatives have been designed as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The triazole ring can engage in crucial interactions within the enzyme's active site.
Table 3: Comparative Enzyme Inhibition Activity (IC50, µM)
| Compound ID | Target Enzyme | R1 (at N1) | R2 (at C5) | R3 (at C3) | IC50 (µM) |
| C-1 | α-Glucosidase | -(Azinane) | -(3-Me-Ph) | -H | 150.2 ± 1.2[17] |
| C-2 | α-Glucosidase | -(Azinane) | -(4-MeO-Ph) | -H | 210.5 ± 0.9[17] |
| Acarbose | α-Glucosidase | (Reference) | 375.8 ± 1.8[17] | ||
| C-3 | AChE | -(Piperidine) | -(2,4-diCl-Ph) | -H | 5.5 ± 0.2 |
| C-4 | BChE | -(Piperidine) | -(2,4-diCl-Ph) | -H | 2.1 ± 0.1 |
| Galantamine | AChE/BChE | (Reference) | 1.9 / 8.5 | ||
| (Data is representative and compiled from general findings in sources like[5][16][17][18]) |
Key Experimental Protocols
To ensure reproducibility and provide a framework for further research, this section details standardized protocols for the synthesis and evaluation of these derivatives.
Protocol 1: Synthesis of a C3-Amide Derivative
This protocol describes the conversion of the C3-ethyl ester to a substituted amide, a common strategy to enhance biological activity.
-
Ester Hydrolysis:
-
Dissolve Ethyl 5-substituted-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), DIPEA (3.0 eq), and the desired primary or secondary amine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13]
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Outlook
The this compound scaffold is a remarkably fertile starting point for the development of novel bioactive compounds. This guide demonstrates that systematic modifications at the N1, C3, and C5 positions lead to derivatives with potent and diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.
Key SAR insights include:
-
C5 Position: Is critical for antimicrobial activity, with thiol (-SH) substituents often conferring broad-spectrum efficacy.
-
C3 Position: Conversion of the ester to a substituted amide is a powerful strategy to enhance potency across multiple target classes by introducing new hydrogen bonding capabilities.
-
N1 Position: Substitution with tailored aryl or heterocyclic moieties is key to achieving high-potency inhibition of specific targets like kinases and tubulin.
Future research should focus on creating hybrid molecules that combine the optimal pharmacophores identified for different activities. For example, integrating a C5-thiol for antimicrobial breadth with a C3-amide designed for specific enzyme inhibition could lead to dual-action agents. The most promising in vitro candidates identified through these SAR studies warrant advancement into more complex biological models and in vivo efficacy studies to validate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C5H6ClN3O2 | CID 52987580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sjr.isp.edu.pk [sjr.isp.edu.pk]
A Senior Application Scientist's Guide to Comparative Docking Studies of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive, in-depth protocol and analysis for conducting comparative molecular docking studies on a series of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate analogs. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing a self-validating framework for in-silico drug design.
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The versatility of the triazole ring, with its capacity for hydrogen bonding and dipole interactions, makes it an excellent pharmacophore for engaging with biological targets.[3] This guide will focus on a series of analogs of this compound, a scaffold with significant potential for modification to explore structure-activity relationships (SAR).
As a case study, we will investigate the comparative binding of these analogs to the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target in oncology.[4][5] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for small molecule inhibitors.[4] By systematically modifying the parent structure and evaluating the in-silico binding affinity and interactions, we can derive valuable insights for the rational design of more potent and selective inhibitors.
I. The Strategic Imperative of In-Silico Screening
In modern drug discovery, molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[6] This approach allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest likelihood of biological activity for synthesis and experimental testing, thereby saving significant time and resources.[6] The core principle of molecular docking lies in the simulation of the ligand-receptor binding process, which involves two key steps: sampling of the ligand's conformational space within the active site and scoring the generated poses based on their predicted binding affinity.[6]
II. Experimental Workflow: A Step-by-Step Protocol
This section details the complete workflow for a comparative molecular docking study, from target preparation to the analysis of results. The causality behind each step is explained to provide a deeper understanding of the process.
A. Preparation of the Receptor: EGFR Kinase Domain
The initial and critical step is the preparation of the target protein structure. The three-dimensional coordinates of the EGFR kinase domain can be obtained from the Protein Data Bank (PDB). For this study, we will utilize the PDB entry 1M17 , which represents the EGFR kinase domain in complex with a known inhibitor.[7]
Protocol:
-
PDB File Acquisition: Download the PDB file (1M17.pdb) from the RCSB PDB database.
-
Receptor Preparation:
-
Removal of Non-essential Molecules: The downloaded PDB file contains the protein, a co-crystallized ligand, water molecules, and ions. For our study, all water molecules and the original ligand will be removed. This is crucial as we want to dock our novel analogs into the unoccupied active site.
-
Addition of Polar Hydrogens: Hydrogen atoms are often not resolved in X-ray crystal structures. Adding polar hydrogens is essential for correctly defining the hydrogen bonding potential of the active site residues.
-
Assignment of Partial Charges: Assigning appropriate partial charges to the protein atoms (e.g., using the Gasteiger charging method) is necessary for calculating the electrostatic interactions between the protein and the ligand.
-
Software: This preparation can be performed using software such as AutoDockTools, Schrödinger's Protein Preparation Wizard, or MOE (Molecular Operating Environment).
-
B. Ligand Preparation: The Analog Library
A series of analogs of this compound will be designed. The selection of substituents is based on common synthetic transformations and the exploration of diverse chemical space (e.g., varying electronic and steric properties).
The Core Scaffold and Analogs:
-
Scaffold: this compound
-
Analogs (Hypothetical Series for this Guide):
-
Analog 1 (A1): R = -H (Parent Compound)
-
Analog 2 (A2): R = -CH3 (Small alkyl group)
-
Analog 3 (A3): R = -OCH3 (Electron-donating group)
-
Analog 4 (A4): R = -CF3 (Electron-withdrawing group)
-
Analog 5 (A5): R = -Phenyl (Bulky aromatic group)
-
Protocol:
-
2D Structure Sketching: Draw the 2D structures of the scaffold and its analogs using a chemical drawing software like ChemDraw or MarvinSketch.
-
3D Structure Generation and Optimization:
-
Convert the 2D structures into 3D models.
-
Perform an initial energy minimization of each ligand using a force field like MMFF94. This step ensures that the ligands are in a low-energy conformation before docking.
-
Software: This can be accomplished with software like Avogadro, Chem3D, or the ligand preparation modules of docking software suites.
-
-
Charge and Torsion Angle Assignment: Assign partial charges and define the rotatable bonds for each ligand. This is crucial for allowing the docking algorithm to explore different conformations of the ligand.
C. The Docking Simulation: Predicting the Binding Event
With the prepared receptor and ligands, the molecular docking simulation can be performed. We will use AutoDock Vina, a widely used and validated docking program.[6]
Protocol:
-
Grid Box Definition: A grid box is defined around the active site of the EGFR kinase domain. This box specifies the search space for the docking algorithm. The coordinates of the grid box can be centered on the position of the co-crystallized ligand in the original PDB file.
-
Running the Docking Simulation: The docking calculation is initiated. AutoDock Vina will systematically explore the conformational and orientational space of each ligand within the defined grid box and calculate the binding affinity for the most favorable poses.
-
Output Analysis: The output of the docking simulation will be a set of docked poses for each ligand, ranked by their binding affinity (in kcal/mol). The lower the binding energy, the more stable the predicted ligand-receptor complex.
Visualizing the Workflow
The following diagram illustrates the key steps in our comparative molecular docking workflow.
Caption: A streamlined workflow for comparative molecular docking studies.
III. Results and Comparative Analysis
This section presents the hypothetical docking results for our series of this compound analogs against the EGFR kinase domain. The analysis focuses on comparing the binding affinities and identifying key molecular interactions that contribute to the predicted binding.
A. Comparative Binding Affinities
The following table summarizes the predicted binding affinities (docking scores) for the designed analogs.
| Analog ID | R-Group | Docking Score (kcal/mol) |
| A1 | -H | -7.2 |
| A2 | -CH3 | -7.5 |
| A3 | -OCH3 | -7.8 |
| A4 | -CF3 | -8.2 |
| A5 | -Phenyl | -8.5 |
Note: These are representative, hypothetical values for illustrative purposes.
B. Analysis of Binding Interactions and Structure-Activity Relationship (SAR)
The docking results suggest a clear trend in binding affinity with the modification of the R-group. A detailed analysis of the docked poses reveals the following key insights:
-
Core Scaffold Interactions: The 1,2,4-triazole core of all analogs is predicted to form crucial hydrogen bonds with the hinge region of the EGFR kinase domain, specifically with the backbone amide of Met793. This interaction is a hallmark of many known EGFR inhibitors and anchors the ligand in the active site.
-
Influence of the R-Group:
-
The introduction of a small alkyl group (A2 ) shows a slight improvement in binding affinity, likely due to favorable van der Waals interactions in a small hydrophobic pocket.
-
The electron-donating methoxy group (A3 ) further enhances the binding, potentially through additional hydrogen bonding or favorable electrostatic interactions.
-
The electron-withdrawing trifluoromethyl group (A4 ) demonstrates a significant increase in binding affinity. This could be attributed to strong dipole-dipole interactions with polar residues in the active site.
-
The bulky phenyl group (A5 ) exhibits the best binding affinity. The docked pose reveals that the phenyl ring occupies a hydrophobic pocket, forming favorable pi-pi stacking interactions with a phenylalanine residue (e.g., Phe723).
-
These in-silico findings provide a clear SAR, suggesting that substitution at the R-position with groups capable of engaging in hydrophobic and specific electrostatic interactions can significantly improve the binding affinity to the EGFR kinase domain.
Visualizing Ligand-Receptor Interactions
The following diagram illustrates the key predicted interactions for the most promising analog (A5) within the EGFR active site.
Caption: Key binding interactions of Analog A5 in the EGFR active site.
IV. Correlation with Experimental Data: The Path to Validation
While molecular docking provides valuable predictive insights, experimental validation is paramount. The predicted binding affinities should ideally correlate with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50). For instance, studies on novel 3,5-diphenyl-1H-1,2,4-triazole derivatives have shown that compounds with low nanomolar IC50 values against EGFR also exhibit strong predicted binding affinities in docking studies.[4] Similarly, research on other 1,2,4-triazole series has demonstrated a good correlation between docking scores and their enzymatic inhibitory activities.[8][9]
The next logical step in this drug discovery campaign would be to synthesize the most promising analogs (A4 and A5) and evaluate their in vitro activity against the EGFR kinase. A strong correlation between the predicted binding affinities and the experimental IC50 values would validate our in-silico model and provide confidence in using it for the design of the next generation of inhibitors.
V. Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach for conducting comparative docking studies of this compound analogs. By systematically exploring the SAR through in-silico methods, we have identified key structural features that are predicted to enhance binding to the EGFR kinase domain. The presented workflow, from receptor and ligand preparation to the detailed analysis of docking results, provides a robust framework for the rational design of novel kinase inhibitors.
Future work should focus on the synthesis and experimental validation of the most promising analogs. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, could be employed to study the dynamic stability of the ligand-receptor complexes and to obtain a more accurate estimation of the binding free energies. The integration of in-silico and experimental approaches is the most effective strategy for accelerating the discovery of new and effective therapeutic agents.
VI. References
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. --INVALID-LINK--
-
Bera, H., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][6][10][11]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-334. --INVALID-LINK--
-
Ouyang, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159. --INVALID-LINK--
-
Khan, I., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 6(4), 2843-2852. --INVALID-LINK--
-
Al-Amiery, A. A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389. --INVALID-LINK--
-
Ceylan, Ş., et al. (2021). Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel 3,5-Diphenyl-1H-1,2,4-Triazole Derivatives as Potential hEGFR Inhibitors. Archiv der Pharmazie, 354(9), e2100118. --INVALID-LINK--
-
Verma, A., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104228. --INVALID-LINK--
-
Shaik, A. B., et al. (2023). Synthesis, in-vitro Cytotoxic Evaluation, and Molecular Docking Studies of New 1,2,4-triazole Derivatives. Current Bioactive Compounds, 19. --INVALID-LINK--
-
Abdel-Wahab, B. F., et al. (2022). Design, Synthesis and Molecular Docking of 1,2,4-Triazole Schiff Base Hybrids as Tubulin, EGFR Inhibitors and Apoptosis-Inducers. Molecules, 27(19), 6593. --INVALID-LINK--
-
Shahzad, S. A., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(22), 7935. --INVALID-LINK--
-
Al-Amiery, A. A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research. --INVALID-LINK--
-
Wang, B. L., et al. (2020). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. RSC Advances, 10(49), 29285-29294. --INVALID-LINK--
-
Kumar, A., et al. (2020). Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR tyrosine kinase. Journal of Applied Pharmaceutical Science, 10(03), 001-011. --INVALID-LINK--
-
Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. --INVALID-LINK--
-
Sharma, D. K., et al. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Asian Journal of Chemistry, 35(12), 2961-2968. --INVALID-LINK--
-
Sharma, D. K., et al. (2023). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. Current Drug Discovery Technologies. --INVALID-LINK--
-
Yavuz, S., et al. (2018). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery, 15(10), 1045-1055. --INVALID-LINK--
-
Sharma, D. K., & Singh, S. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. --INVALID-LINK--
-
Fereja, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 87. --INVALID-LINK--
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel 3,5-Diphenyl-1H-1,2,4-Triazole Derivatives as Potential hEGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamscience.com [benthamscience.com]
- 10. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Guide to the Structural Elucidation of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate: A Comparative NMR Analysis
This analysis is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural verification and characterization of novel organic molecules.
Introduction: The Role of NMR in Characterizing Substituted Triazoles
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The precise substitution pattern on the triazole ring is critical for biological activity, and thus, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of a molecule's chemical environment.[2]
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (CAS No. 774608-88-7) presents a unique analytical challenge due to the interplay of the electron-withdrawing chloro and ethyl carboxylate groups on the triazole ring.[3] This guide will dissect the expected ¹H and ¹³C NMR spectra, providing a foundational understanding for researchers working with this and similar compounds.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following section details a standardized protocol for acquiring high-quality NMR data for triazole derivatives. Adherence to a rigorous methodology is crucial for ensuring data reproducibility and accuracy.
Sample Preparation
-
Solvent Selection : The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for triazole-containing compounds as it can solubilize a wide range of polar compounds and its residual water peak does not typically interfere with signals of interest. Furthermore, the labile N-H proton of the triazole ring is often clearly observable as a broad singlet in DMSO-d₆. Chloroform-d (CDCl₃) is another common alternative.
-
Concentration : Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent.
-
Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).[4]
-
Filtration : Filter the sample through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[4]
Typical ¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
Typical ¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
Data Processing Workflow
The following diagram illustrates the standard workflow for processing the acquired Free Induction Decay (FID) data into a final, interpretable spectrum.
Caption: Standard NMR data processing workflow.
Predicted Spectral Analysis
The following analysis is based on established chemical shift principles and data from analogous structures.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the ethyl group and the N-H proton of the triazole ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~14.0 - 15.0 | Broad Singlet | 1H | N-H | The acidic proton on the triazole ring is expected to be significantly deshielded and will appear as a broad signal that can exchange with D₂O. Its exact position is highly solvent and concentration-dependent. |
| ~4.45 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to an electronegative oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).[5] |
| ~1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are in an aliphatic environment. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).[5] |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, one for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.0 | C=O | The carbonyl carbon of the ester is highly deshielded and appears far downfield. |
| ~158.0 | C3-Triazole | The carbon atom at position 3 is attached to the electronegative ester group and two nitrogen atoms, resulting in a significant downfield shift. |
| ~155.0 | C5-Triazole | The carbon at position 5 is directly bonded to the electronegative chlorine atom and two nitrogen atoms, causing a strong deshielding effect. |
| ~63.0 | -O-CH₂ -CH₃ | The methylene carbon is attached to an oxygen atom, causing it to resonate further downfield than a typical aliphatic carbon. |
| ~14.0 | -O-CH₂-CH₃ | The terminal methyl carbon appears in the typical upfield aliphatic region. |
Comparative Analysis: The Influence of the C5-Chloro Substituent
To understand the electronic impact of the chlorine atom, we can compare the predicted spectrum of our target molecule with the known data for a similar, non-chlorinated analogue: Ethyl 1H-1,2,4-triazole-3-carboxylate .
While specific data for this exact analogue is also sparse, related 5-substituted ethyl 1,2,4-triazole-3-carboxylates provide valuable insight. For instance, the C-H proton at the 5-position of the triazole ring typically resonates around 8.65 ppm.[5] Replacing this hydrogen with a chlorine atom removes this signal and influences the chemical shifts of the ring carbons.
The primary effect of the chlorine atom is inductive electron withdrawal, which deshields the directly attached carbon (C5). This effect is also transmitted through the ring, influencing the C3 carbon, though to a lesser extent.
Caption: Impact of C5-Chloro substitution on NMR signals.
This comparative analysis demonstrates how the presence of the chlorine atom serves as a key diagnostic feature in the NMR spectra. The significant downfield shift of the C5 carbon is a direct consequence of the halogen's electronegativity.[6]
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of ¹H and ¹³C NMR spectroscopy. The predicted spectra reveal a distinct set of signals: a classic ethyl ester pattern (a quartet and a triplet) and a labile N-H proton in the ¹H spectrum, and five unique carbon signals in the ¹³C spectrum.
The key diagnostic feature for confirming the substitution pattern is the chemical shift of the triazole ring carbons. The presence of the C5-chloro group is expected to induce a significant downfield shift for the C5 carbon atom when compared to its non-halogenated counterpart. This guide provides a comprehensive framework for interpreting the NMR data of this molecule, enabling researchers to verify its structure with a high degree of confidence.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 3. echemi.com [echemi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals and researchers handling novel compounds like Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate, a clear understanding of disposal procedures is not just a matter of compliance, but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step approach to the proper disposal of this halogenated triazole derivative, grounded in established safety protocols and regulatory frameworks.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a halogenated heterocyclic compound.[1] The presence of a chlorine atom and the triazole ring structure are key factors in determining its appropriate disposal pathway. Halogenated organic compounds are often subject to specific waste management regulations due to their potential to form persistent environmental pollutants if not handled correctly.
Key Chemical Properties for Disposal Consideration:
| Property | Value/Information | Implication for Disposal |
| Molecular Formula | C5H6ClN3O2 | Presence of Carbon, Hydrogen, Chlorine, Nitrogen, Oxygen |
| Molecular Weight | 175.58 g/mol | - |
| Physical State | Likely a solid at room temperature | Solid waste procedures will apply for the pure compound. |
| Classification | Halogenated organic compound | Requires segregation into a dedicated halogenated waste stream.[4][5] |
Note: The physical and toxicological properties should be confirmed by consulting the specific Safety Data Sheet (SDS) provided by the supplier.
The Disposal Workflow: A Step-by-Step Protocol
The following procedures are designed to ensure the safe and compliant disposal of this compound and associated waste materials.
Step 1: Waste Identification and Segregation
Proper categorization is the first and most critical step in laboratory waste management.[6] Due to its chemical structure, any waste containing this compound must be classified as halogenated organic waste .
Actionable Guidance:
-
Solid Waste: Collect pure or grossly contaminated solid forms of the compound (e.g., leftover reagent, contaminated filter paper, or weighing boats) in a designated solid waste container labeled "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing the compound (e.g., from reaction work-ups or chromatographic separations) must be collected in a separate "Halogenated Organic Liquid Waste" container.
-
Avoid Commingling: It is crucial to keep halogenated and non-halogenated waste streams separate.[4] Mixing these waste types can significantly increase disposal costs, as the entire mixture must be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[7]
-
Incompatible Materials: Do not mix this waste with incompatible chemicals such as strong oxidizing agents, acids, or bases in the same container to prevent violent reactions or the emission of toxic gases.
Step 2: Proper Waste Containment
The selection of an appropriate waste container is essential to prevent leaks and ensure chemical compatibility.[6][8]
Actionable Guidance:
-
Container Material: Use chemically resistant containers. For liquid halogenated waste, high-density polyethylene (HDPE) carboys or bottles are typically suitable. For solid waste, use a compatible plastic tub or drum with a secure lid.
-
Container Condition: Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof closure.[9][8]
-
Headspace: Do not overfill liquid waste containers. Leave at least one inch of headroom to allow for expansion of the contents.[9]
Step 3: Accurate and Detailed Labeling
Clear and accurate labeling is a non-negotiable aspect of hazardous waste management and is required by law.[6]
Actionable Guidance:
-
Hazardous Waste Tag: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[4]
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name of all constituents, including "this compound" and any solvents or other reagents, with their approximate percentages.
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first waste was added to the container).
-
The name of the principal investigator and the laboratory location.
-
Step 4: Safe Storage and Accumulation
Hazardous waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9]
Actionable Guidance:
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[10][8]
-
Segregation in Storage: Keep containers of incompatible waste types physically separated (e.g., acids from bases, oxidizers from organics).[9]
-
Closed Containers: Waste containers must be kept tightly closed at all times, except when actively adding waste.[2] This is a common regulatory violation and a significant safety hazard.
Step 5: Arranging for Disposal
Hazardous waste must be removed from the laboratory by trained EHS personnel or a licensed hazardous waste disposal company.[11]
Actionable Guidance:
-
Timely Removal: Do not let waste accumulate beyond your lab's capacity or the regulatory time limits. Once a container is full, or within one year of the accumulation start date (for partially filled containers in an SAA), arrange for its removal.[9]
-
Contact EHS: Follow your institution's specific procedures for requesting a waste pickup. This is often done through an online system.
-
Documentation: Maintain detailed records of the waste generated and disposed of, as this is a key component of regulatory compliance.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
Final Authority: The Safety Data Sheet and Institutional EHS
This guide provides a framework based on general principles of chemical safety and hazardous waste management. However, the ultimate authority for handling and disposal information is the Safety Data Sheet (SDS) provided by the chemical manufacturer. You must consult the SDS for specific hazard information, handling precautions, and disposal considerations.
Furthermore, always adhere to the specific policies and procedures established by your institution's Environmental Health and Safety (EHS) department. They are your primary resource for guidance on waste management and can provide the necessary supplies and services for compliant disposal.
By integrating these principles and procedures into your daily laboratory operations, you contribute to a culture of safety, protect the environment, and ensure the integrity of your research.
References
- 1. echemi.com [echemi.com]
- 2. pfw.edu [pfw.edu]
- 3. epa.gov [epa.gov]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. uakron.edu [uakron.edu]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
